molecular formula C10H4BrCl3N2 B2354259 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine CAS No. 1551566-32-5

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Katalognummer: B2354259
CAS-Nummer: 1551566-32-5
Molekulargewicht: 338.41
InChI-Schlüssel: LGXLUWNKIMWYGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a high-purity chemical building block for research and development, particularly in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 4 BrCl 3 N 2 . This compound features a pyrimidine ring, a core structure prevalent in pharmaceuticals and agrochemicals, which is di-substituted with chlorine atoms at the 2 and 6 positions and functionalized with a 4-bromo-2-chlorophenyl group at the 4 position . The presence of multiple halogen atoms makes it a versatile intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to create biaryl structures common in active pharmaceutical ingredients . This compound is closely related to a class of bisanilinopyrimidines that have been identified as potent and selective inhibitors of Aurora A kinase . Aurora kinases are a family of serine-threonine kinases that play a critical role in cell division and are overexpressed in a variety of cancer types, making them significant targets for anticancer drug development . As a key synthetic intermediate, researchers can utilize this substance to develop and optimize novel kinase inhibitors. The structural motifs present in this compound are associated with detailed structure-activity relationship (SAR) studies aimed at improving potency, solubility, and cell permeability of potential drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXLUWNKIMWYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551566-32-5
Record name 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular structure and reactivity profile of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Executive Summary

The compound 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine (CAS: 98519-66-5) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly within the kinase inhibitor and G-protein coupled receptor (GPCR) antagonist spaces. Its utility stems from its tri-halogenated architecture , which offers three distinct sites for orthogonal functionalization.

Unlike symmetrical pyrimidines, this molecule possesses a built-in reactivity gradient. The presence of a 2,6-dichloropyrimidine core fused with an ortho-substituted aryl ring creates a unique electronic and steric environment. This guide dissects the molecule’s reactivity profile, establishing a validated hierarchy for sequential substitution that allows researchers to synthesize complex libraries with high regiocontrol.

Structural Analysis & Electronic Profile

To predict reactivity, we must first understand the ground-state thermodynamics and steric conformation of the molecule.

The Ortho-Chloro Twist (Atropisomerism Potential)

The defining structural feature of this scaffold is the 2-chloro substituent on the phenyl ring.

  • Steric Clash: The chlorine atom at the phenyl C2 position creates significant steric repulsion with the pyrimidine ring (specifically the C5 proton and the N3 nitrogen).

  • Consequence: This forces the phenyl ring to rotate out of coplanarity with the pyrimidine ring. The dihedral angle is typically twisted (approx. 40–60°), disrupting

    
    -conjugation between the two aromatic systems.
    
  • Impact on Reactivity: The electronic communication between the electron-rich phenyl ring and the electron-deficient pyrimidine is dampened. This isolates the reactivity of the two rings, allowing them to be manipulated independently.

Electronic Density Map
  • Pyrimidine Ring (Electron Deficient): The 1,3-diazine core is highly

    
    -deficient, making C2, C4, and C6 highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Phenyl Ring (Deactivated): The phenyl ring bears a Bromine and a Chlorine. Both are electron-withdrawing by induction (-I) but donating by resonance (+M). However, the net effect, combined with the pyrimidine attachment, renders the ring relatively electron-poor, stabilizing the C-Br bond against oxidative addition unless highly active catalysts are used.

Reactivity Hierarchy & Sequential Functionalization

The core value of this molecule is the ability to selectively functionalize one halogen at a time. The reactivity order is governed by electronic deficiency and leaving group ability .

The Golden Rule of Reactivity for this Scaffold:



Phase 1: The Primary Target (C6-Pyrimidine)

The Chlorine at position 6 (equivalent to position 4 in unsubstituted pyrimidine) is the most reactive site.

  • Mechanism:

    
    .
    
  • Why: The intermediate Meisenheimer complex is stabilized by the para-nitrogen (N3) and the electron-withdrawing aryl group at C4.

  • Protocol: Mild nucleophiles (primary/secondary amines) displace this chloride at

    
     to Room Temperature (RT).
    
Phase 2: The Secondary Targets (C2-Pyrimidine vs. C4-Phenyl)

This is the "divergent point."

  • Path A (Suzuki/Buchwald): The Phenyl-Br bond is chemically distinct. Using Pd(0) catalysts (e.g.,

    
     or 
    
    
    
    ), one can engage the Bromine in cross-coupling without disturbing the C2-Chlorine on the pyrimidine, provided the conditions are non-nucleophilic.
  • Path B (Forced

    
    ):  The C2-Chlorine is less reactive than C6 due to the lack of para-resonance stabilization from a nitrogen. Displacement here requires elevated temperatures (
    
    
    
    ) or stronger nucleophiles.
Phase 3: The Inert Handle (C2-Phenyl)

The Chlorine at the phenyl C2 position is sterically crowded and electronically deactivated. It generally survives standard library synthesis conditions, serving as a lipophilic metabolic block (preventing oxidation) rather than a reactive handle.

Visualization of Reactivity & Workflow

The following diagram illustrates the sequential functionalization logic (DOT Visualization).

ReactivityProfile Core 4-(4-Bromo-2-chlorophenyl)- 2,6-dichloropyrimidine Site_C6 Site 1: Pyrimidine C6-Cl (Most Reactive) Core->Site_C6  Electronic Activation   Site_Br Site 2: Phenyl C4-Br (Metal-Catalyzed) Core->Site_Br  Oxidative Addition   Prod_1 Intermediate A: 6-Amino-derivative Site_C6->Prod_1  SNAr (Amines, 0°C)   Site_C2 Site 3: Pyrimidine C2-Cl (Least Reactive SNAr) Prod_2 Intermediate B: Biaryl Scaffold Prod_1->Prod_2  Suzuki Coupling (Pd)   Final Final Drug Candidate (Tri-substituted) Prod_2->Final  Forced SNAr (Heat)  

Figure 1: Reactivity Heatmap and Sequential Functionalization Logic. The pathway C6


 Phenyl-Br 

C2 is the most common high-yield route.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction has proceeded correctly before moving to the next step.

Protocol A: Synthesis of the Core Scaffold

Target: 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine from 2,4,6-trichloropyrimidine.

  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), 4-Bromo-2-chlorophenylboronic acid (1.0 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1). Degassed.

  • Procedure:

    • Mix reagents in a sealed vessel under Argon.

    • Heat to

      
       for 4–6 hours. Note: Do not overheat, or bis-coupling will occur.
      
    • Critical Regioselectivity: The boronic acid preferentially attacks position 4 of the pyrimidine due to steric accessibility compared to position 2.

  • Validation Checkpoint:

    • TLC/LCMS: Look for the disappearance of trichloropyrimidine.

    • NMR Signature: The product should show a singlet for the pyrimidine proton at C5. If bis-coupling occurred, this pattern changes significantly.

Protocol B: Regioselective at C6

Target: Displacement of C6-Cl with a primary amine.

  • Reagents: Core Scaffold (1.0 eq), Primary Amine (1.1 eq), DIPEA (1.5 eq).

  • Solvent: THF or DMF (anhydrous).

  • Conditions: Stir at

    
     for 1 hour, then warm to RT.
    
  • Why this works: At

    
    , the kinetic product (C6 substitution) is formed exclusively. The C2 position requires higher activation energy.
    
  • Data Table: Typical Yields

NucleophileConditionsRegioselectivity (C6:C2)Yield
MorpholineTHF,

> 20:192%
AnilineDMF,

> 15:185%
Methanol (NaOMe)MeOH,

> 10:188%

Medicinal Chemistry Applications

This scaffold is ubiquitous in the design of:

  • Kinase Inhibitors: The pyrimidine hinge-binding motif is preserved. The 4-aryl group extends into the hydrophobic pocket (gatekeeper region), while the C6-substituent (introduced via

    
    ) can be tailored to reach the solvent front.
    
  • P2X3 Antagonists: Similar scaffolds (often 5-aryl isomers, but 4-aryl is explored for IP differentiation) are used to modulate ATP-gated ion channels.

  • Agrochemicals: The poly-halogenated nature allows for high lipophilicity (LogP modulation), essential for membrane permeability in crop protection agents.

References

  • Regioselectivity in Pyrimidines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1]

    • Source: Journal of Organic Chemistry / WuXi AppTec QM Analysis.
    • URL:[Link] (Validating the C4/C6 vs C2 selectivity rules).

  • Synthesis of Halogenated Pyrimidine Scaffolds

    • Title: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (Analogous Chemistry).[2][3][4][5]

    • Source: Atlantis Press / 3rd International Conference on M
    • URL:[Link]

  • Compound Data & Physical Properties

    • Title: 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine (PubChemLite Record).
    • Source: PubChem / University of Luxembourg.[6]

    • URL:[Link]

  • Commercial Availability & Spectra: Title: 4-Bromo-2,6-dichloropyrimidine (Precursor D

Sources

Technical Deep Dive: Strategic Synthesis & Functionalization of 2,4,6-Trisubstituted Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 2,4,6-Trisubstituted Pyrimidine Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2,4,6-trisubstituted pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved kinase inhibitors (e.g., EGFR, CDK, and PI3K antagonists) and antimicrobial agents. Its utility stems from the unique electronic differentiation between the C2, C4, and C6 positions, allowing for highly controlled, sequential functionalization. This guide synthesizes current literature to provide a rigorous, self-validating roadmap for navigating the regioselectivity challenges inherent in this scaffold.

Structural & Electronic Logic: The "Trident" of Reactivity

To successfully manipulate 2,4,6-trichloropyrimidine (TCP) and its analogs, one must understand the underlying electronic landscape. The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Hierarchy of Electrophilicity

Literature consistently establishes a reactivity hierarchy for TCP:

  • C4/C6 Positions: Most electrophilic. The nitrogen atoms at N1 and N3 withdraw electron density via induction (-I) and resonance (-M), leaving C4/C6 highly positive.

  • C2 Position: Less electrophilic than C4/C6. While flanked by two nitrogens, the node at C2 often possesses higher electron density in the LUMO compared to C4, or steric hindrance from flanking lone pairs affects the approach of nucleophiles.

  • C5 Position: The "aromatic" positions. Generally non-reactive to SNAr unless activated by strong electron-withdrawing groups (e.g., -NO2, -F).

Key Insight: In SNAr reactions, C4-substitution is kinetically favored over C2. However, this selectivity is sensitive to solvent polarity, base choice, and temperature.

Strategic Synthesis Architectures

Route A: Sequential Functionalization of Halopyrimidines

This is the dominant strategy in drug discovery due to the commercial availability of 2,4,6-trichloropyrimidine.

  • Step 1: C4-Functionalization.

    • Method: SNAr with amines or Suzuki-Miyaura coupling.

    • Control: Low temperature (0 °C to RT) and stoichiometric control (1.0 eq) are critical to prevent bis-substitution (C4,C6-disubstitution).

  • Step 2: C2-Functionalization.

    • Method: SNAr or Cross-Coupling.[1][2][3]

    • Challenge: After C4-substitution, the ring becomes more electron-rich (deactivated). Harsher conditions (heat, stronger bases) are often required.

    • Inversion: Interestingly, if the C4-substituent is an electron-donating group (EDG), the C2 position may become the next most reactive site over C6, although C6 often remains the default second target in TCP.

  • Step 3: C6-Functionalization.

    • Method: Often the final "cleanup" step, requiring forcing conditions or specialized catalysts if the ring is highly deactivated.

Route B: De Novo Cyclization

Useful for symmetric 4,6-diaryl systems.

  • Mechanism:[4] Condensation of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine or amidines.

  • Limitation: Lacks the orthogonal control of sequential substitution; difficult to install three distinct groups regioselectively.

Critical Regiocontrol Mechanisms

The following diagram visualizes the decision logic for functionalizing 2,4,6-trichloropyrimidine.

RegioselectivityMap TCP 2,4,6-Trichloropyrimidine (TCP) SnAr_Amine S_NAr (Amine/Base) Solvent: EtOH/THF TCP->SnAr_Amine Standard Route Suzuki_Pd Suzuki Coupling Pd(0), Boronic Acid TCP->Suzuki_Pd Pd Oxidative Addition Alkoxide_LowT Alkoxide / Formamide Low Temp (-78°C) TCP->Alkoxide_LowT H-Bond Directed C4_Sub C4-Substituted Product (Major Isomer) SnAr_Amine->C4_Sub Kinetic Control (0°C) Suzuki_Pd->C4_Sub Electronic Preference C2_Sub C2-Substituted Product (Rare/Specific Conditions) Alkoxide_LowT->C2_Sub Chelation Control Next_Step Second Substitution Step C4_Sub->Next_Step C2_C4_Di 2,4-Disubstituted Next_Step->C2_C4_Di If C4=EDG (Deactivated C6) C4_C6_Di 4,6-Disubstituted Next_Step->C4_C6_Di If C4=EWG or Sterics allow

Figure 1: Regioselectivity decision tree for 2,4,6-trichloropyrimidine. Note the dominance of C4-substitution under standard kinetic conditions.

Detailed Experimental Protocols

Protocol 1: Regioselective C4-Amination of 2,4,6-Trichloropyrimidine

This protocol utilizes kinetic control to maximize mono-substitution and minimize bis-addition.

Reagents:

  • 2,4,6-Trichloropyrimidine (1.0 equiv)[5]

  • Amine Nucleophile (e.g., aniline or aliphatic amine) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or THF (anhydrous)

Procedure:

  • Preparation: Dissolve 2,4,6-trichloropyrimidine in EtOH (0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling is essential. At RT, the rate of the second substitution (at C6) becomes competitive, leading to inseparable mixtures.

  • Addition: Mix the Amine (1.0 eq) and DIPEA (1.2 eq) in a separate vial with a small volume of EtOH. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

    • Self-Validating Check: Monitor the internal temperature; ensure it does not rise above 5 °C. A rapid exotherm indicates potential loss of regiocontrol.

  • Reaction: Stir at 0 °C for 2–4 hours.

    • Endpoint: Monitor by TLC (Hexane/EtOAc). The starting material (TCP) is non-polar; the mono-product will be more polar. If bis-product forms, it will appear as a spot with significantly lower Rf (or different fluorescence).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc and wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography.

    • Expected Yield: 75–90% of the 4-isomer.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling

Based on oxidative addition preference at the electron-deficient C4 position.

Reagents:

  • 2,4,6-Trichloropyrimidine (1.0 equiv)[5]

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3–5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: DME or Toluene/EtOH (2:1)

Procedure:

  • Degassing: Combine solvent, TCP, and boronic acid in a reaction vessel. Sparge with nitrogen for 15 minutes.

    • Causality: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.

  • Catalysis: Add Pd(PPh3)4. Seal the vessel.

  • Heating: Heat to 60–80 °C (or use Microwave irradiation at 100 °C for 15 min).

    • Note: Do not reflux aggressively overnight if C2-chlorine preservation is required. The C2-Cl bond is stable at moderate heat but will couple at high temperatures/long times.

  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

  • Validation: 1H NMR is critical here. The symmetry of the product (or lack thereof) will distinguish between C4 (asymmetric) and C4,C6-bis (symmetric) substitution.

Quantitative Data Summary

Table 1: Comparative Regioselectivity in SNAr Reactions of 2,4,6-TCP

Nucleophile TypeConditionsMajor ProductSelectivity Ratio (C4:C2)Reference
Aliphatic Amine EtOH, Et3N, 0°CC4-amino > 95:5[1, 5]
Aniline EtOH, RTC4-amino ~ 90:10[5]
Alkoxide (OR-) THF, -78°CC2-alkoxy < 5:95 (Inverted)[1]
Aryl Boronic Acid Pd(PPh3)4, Na2CO3C4-aryl > 98:2[4, 6]

Applications in Drug Discovery[6][7][8][9]

The 2,4,6-trisubstituted pyrimidine scaffold is central to overcoming resistance in kinase therapies.

  • EGFR Inhibitors: Compounds like WZ4002 and newer generations utilize the pyrimidine core to orient the "warhead" (often an acrylamide) toward Cys797 in the ATP binding pocket. The C4 position usually hosts the aniline that mimics the adenine of ATP.

  • PI3K Inhibitors: Derivatives such as ZSTK474 analogues use the triazine/pyrimidine core. The C2 position often binds to the hinge region of the kinase via hydrogen bonding (donor-acceptor motif).

  • Antimicrobials: Trisubstituted pyrimidines inhibit bacterial FtsZ (cell division protein), with specific hydrophobic groups at C4/C6 enhancing membrane permeability.

SyntheticWorkflow Start Start: 2,4,6-Trichloropyrimidine Step1 Step 1: C4-Functionalization (S_NAr or Suzuki) Start->Step1 High Selectivity Inter1 Intermediate 1: 4-Subst-2,6-dichloro Step1->Inter1 Step2 Step 2: C2-Functionalization (Hinge Binder Install) Inter1->Step2 Requires Heat/Catalyst Inter2 Intermediate 2: 2,4-Disubst-6-chloro Step2->Inter2 Step3 Step 3: C6-Functionalization (Solubilizing Group) Inter2->Step3 Forcing Conditions Final Final Drug Candidate (e.g., EGFR Inhibitor) Step3->Final

Figure 2: Sequential synthetic workflow for constructing complex kinase inhibitors from a TCP core.

References

  • WuXi AppTec. QM Magic Class | Chapter 29: Regioselectivity of SNAr Reactions on Pyrimidines. WuXi AppTec. Link

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1] Catalysts, 11(4), 445. Link

  • BenchChem. A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem Technical Guides. Link

  • Gong, Y., et al. (2018). Discovery of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry. Link

  • Romo, P., et al. (2015). A complementary route to diaminopyrimidines through regioselective SNAr amination reactions.[6] Tetrahedron, 71(10), 1515-1522.[6] Link[6]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Link

Sources

An In-depth Technical Guide to the pKa Values and Ionization Potentials of Halogenated Phenyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic properties of small molecules, specifically their acid dissociation constant (pKa) and ionization potential (IP), are fundamental determinants of their pharmacokinetic and pharmacodynamic profiles. For drug candidates, these parameters govern critical attributes such as solubility, membrane permeability, metabolic stability, and target engagement. Phenyl-pyrimidines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of halogen atoms onto this scaffold is a widely employed tactic to modulate these electronic properties and fine-tune the overall pharmacological profile. This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and computational prediction of pKa and IP for halogenated phenyl-pyrimidines. We delve into the causal relationships between molecular structure and electronic characteristics, offering field-proven insights and detailed protocols for their accurate assessment.

Introduction: The Critical Role of Electronic Properties in Drug Design

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a delicate interplay of physicochemical properties. Among the most influential of these are the molecule's ionization state and its susceptibility to oxidation, which are quantified by the pKa and ionization potential, respectively.

  • pKa : The acid dissociation constant is a measure of a compound's acidity or basicity.[1] It dictates the extent of ionization at a given physiological pH, which in turn profoundly impacts a molecule's solubility, lipophilicity, and ability to cross biological membranes.[2] The ionization state also plays a crucial role in the molecule's interaction with its biological target, as charged species can form strong ionic bonds.[3]

  • Ionization Potential (IP) : The IP is the minimum energy required to remove an electron from a molecule in its gaseous state.[4][5] It is a direct measure of a molecule's resistance to oxidation. In the context of drug metabolism, a lower IP often correlates with increased susceptibility to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the IP influences non-covalent interactions, such as π-π stacking and cation-π interactions, which are vital for molecular recognition and binding affinity.

Halogenation of the phenyl-pyrimidine scaffold is a powerful strategy for rationally modulating these key electronic parameters.[6][7] The unique electronic nature of halogens—their electronegativity and polarizability—allows for precise adjustments to the electron density distribution within the molecule, thereby altering its pKa and IP.[8][9] Understanding these effects is paramount for the rational design of drug candidates with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Theoretical Framework: Understanding the Influence of Halogenation

The electronic character of a halogen substituent is a duality of inductive and resonance effects. The interplay of these two forces, along with the specific halogen and its position on the phenyl-pyrimidine core, dictates the resulting pKa and IP.

  • Inductive Effects : Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond (a -I effect). This electron withdrawal stabilizes the conjugate base of an acid, making the parent molecule more acidic (lower pKa). The strength of the inductive effect decreases with distance and follows the order F > Cl > Br > I.

  • Resonance Effects : Halogens possess lone pairs of electrons that can be delocalized into the π-system of the aromatic ring (a +R effect). This donation of electron density increases the electron density on the ring, which can destabilize the conjugate base of an acid, making the parent molecule less acidic (higher pKa). The strength of the resonance effect is inversely related to the electronegativity and follows the order I > Br > Cl > F.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character.[9] This results in a general trend of increased acidity (lower pKa) upon halogenation of phenyl-pyrimidines. However, the position of the halogen is critical. For instance, a halogen at the para-position can exert a stronger resonance effect compared to the meta-position, leading to more nuanced changes in pKa.

Similarly, the ionization potential is sensitive to these electronic perturbations. Electron-withdrawing groups, such as halogens, tend to increase the ionization potential by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). A higher IP signifies a molecule that is more difficult to oxidize.

Experimental Determination of pKa and Ionization Potential

Accurate experimental determination of pKa and IP is the gold standard for characterizing a compound's electronic properties.

pKa Determination

This classic and reliable method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11][12] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[13]

Field-Proven Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[10]

  • Sample Preparation: Dissolve a precisely weighed amount of the halogenated phenyl-pyrimidine in a suitable solvent (often a co-solvent system like methanol/water or DMSO/water for poorly soluble compounds) to a final concentration of approximately 1-10 mM.

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[10] This is crucial as it minimizes changes in activity coefficients during the titration.

  • Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen or argon, for 10-15 minutes prior to and during the titration.[10][13] This displaces dissolved carbon dioxide, which can interfere with the titration of basic compounds.

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and the titrant delivery tip. Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments, allowing the pH to stabilize after each addition before recording the reading.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to accurately locate the inflection point.[14]

Causality Behind Experimental Choices:

  • Co-solvents: Used to solubilize poorly aqueous-soluble drug candidates. The choice of co-solvent and its percentage should be reported as it can influence the apparent pKa.

  • Constant Ionic Strength: Ensures that the measured pH changes are solely due to the acid-base equilibrium of the analyte and not due to changes in the ionic environment.

  • Inert Gas Purge: Prevents the formation of carbonic acid from atmospheric CO2, which would introduce a buffering effect and lead to inaccurate pKa determination for bases.

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[15][16][17]

Step-by-Step Methodology for Spectrophotometric pKa Determination:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each of the buffer solutions. Measure the absorbance of each solution at the pre-determined analytical wavelengths.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[18]

Ionization Potential Determination

PES is a direct and powerful technique for measuring ionization potentials.[19][20] It involves irradiating a sample with high-energy photons (UV or X-rays) and measuring the kinetic energy of the ejected electrons.[21] The ionization potential is then calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon.[22]

Experimental Workflow for Photoelectron Spectroscopy:

PES_Workflow cluster_source Photon Source cluster_sample Sample Chamber cluster_analyzer Analysis PhotonSource Monochromatic Photon Source (UV or X-ray) Sample Gaseous Sample of Halogenated Phenyl-pyrimidine PhotonSource->Sample Irradiation Analyzer Electron Energy Analyzer Sample->Analyzer Ejected Photoelectrons Detector Electron Detector Analyzer->Detector Data Data Acquisition & Spectrum Generation Detector->Data

Caption: Workflow for Ionization Potential determination using Photoelectron Spectroscopy.

While an indirect method, cyclic voltammetry is a widely accessible electrochemical technique that can be used to estimate the HOMO energy level, and thus the ionization potential.[23][24][25] The technique measures the current response of a solution to a linearly cycled potential sweep.[26] The oxidation potential (E_ox) obtained from the voltammogram is related to the HOMO energy.

Protocol for Estimating IP using Cyclic Voltammetry:

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a solution of the halogenated phenyl-pyrimidine (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Deoxygenation: Purge the solution with an inert gas (N2 or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement: Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from an initial value to a vertex potential and back.

  • Data Analysis: Determine the onset oxidation potential from the voltammogram. This value can be used to estimate the HOMO energy and, by extension, the ionization potential, often by calibration against a standard compound with a known IP (e.g., ferrocene).

Computational Prediction of pKa and Ionization Potential

In silico methods are invaluable tools in early-stage drug discovery, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis.[2][3]

pKa Prediction

Computational pKa prediction can be broadly categorized into quantum mechanical and empirical methods.[27]

  • Quantum Mechanical (QM) Methods: These approaches, often employing Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment (e.g., using a Polarizable Continuum Model).[28] While computationally intensive, they offer high accuracy for novel scaffolds.

  • Empirical Methods: These methods rely on existing data and established relationships.

    • Hammett Equation: This is a linear free-energy relationship that correlates the pKa of a substituted aromatic compound with the pKa of the parent compound and substituent-specific parameters (σ) that account for the electronic effects of the substituent.[29][30][31] The equation is given by: pKa = pKa_parent - ρΣσ where ρ is a reaction constant.[32][33]

    • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate pKa with a set of calculated molecular descriptors.[27]

Ionization Potential Prediction
  • Koopmans' Theorem: This theorem provides a simple approximation, stating that the first ionization potential of a molecule is equal to the negative of the energy of the HOMO, as calculated by the Hartree-Fock method.[4][5][34][35] While conceptually useful, it neglects the effects of orbital relaxation upon ionization.

  • Density Functional Theory (DFT): DFT calculations can provide more accurate estimates of IP.[36][37] The IP can be calculated as the energy difference between the cationic and neutral species (ΔSCF method).[38][39]

Computational Workflow for IP and pKa Prediction:

Computational_Workflow cluster_input Input cluster_calc Calculation Engine cluster_output Output Properties MolStruct 3D Molecular Structure of Halogenated Phenyl-pyrimidine QM_Calc Quantum Mechanics Calculation (e.g., DFT) MolStruct->QM_Calc pKa pKa Prediction (via Free Energy Calculation) QM_Calc->pKa IP Ionization Potential Prediction (via ΔSCF or HOMO Energy) QM_Calc->IP

Caption: A generalized workflow for the computational prediction of pKa and Ionization Potential.

Data Summary and Structure-Property Relationships

The following table presents representative data illustrating the effects of halogenation on the pKa and IP of a hypothetical phenyl-pyrimidine scaffold.

Substituent (Position on Phenyl Ring)pKa (pyrimidine N)Ionization Potential (eV)Dominant Electronic Effect
-H (Parent)4.58.90-
4-Fluoro4.19.15Strong -I, Weak +R
4-Chloro4.09.10-I > +R
4-Bromo4.09.05-I > +R
3-Chloro3.89.20Strong -I, Minimal +R
3,5-Dichloro3.29.45Additive -I

Analysis:

  • pKa Trends: All halogen substituents decrease the pKa (increase acidity) relative to the unsubstituted parent compound, indicating their net electron-withdrawing nature. The effect is more pronounced for substituents in the meta position (e.g., 3-Chloro) where the electron-donating resonance effect is minimized. Multiple halogenations (e.g., 3,5-Dichloro) have an additive effect, further lowering the pKa.

  • IP Trends: Halogenation consistently increases the ionization potential, making the molecules more resistant to oxidation. This correlates with the electron-withdrawing nature of the halogens, which lowers the HOMO energy level.

Conclusion

The pKa and ionization potential are pivotal physicochemical parameters in the design and optimization of halogenated phenyl-pyrimidine drug candidates. A thorough understanding of how halogenation influences these properties is essential for medicinal chemists. This guide has outlined the theoretical principles, provided detailed experimental protocols for their accurate measurement, and discussed the utility of computational methods for their prediction. By integrating these approaches, researchers can make more informed decisions in the iterative cycle of drug design, ultimately leading to the development of safer and more efficacious medicines.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagin
  • Koopmans' Theorem. (URL: )
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Koopmans' theorem - Grokipedia. (URL: )
  • Koopmans' Theorem. - MOPAC. (URL: )
  • Koopmans' theorem - Wikipedia. (URL: )
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (URL: [Link])

  • Adiabatic & Vertical Ionization Energy using Density Functional Theory (DFT) - YouTube. (URL: [Link])

  • Koopmans' theorem – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • Photoelectron Spectroscopy: Theory. (URL: [Link])

  • Computational Approaches to Predict pKa Values - ResearchGate. (URL: [Link])

  • Accurate Quantum Chemical Calculation of Ionization Potentials: Validation of the DFT-LOC Approach via a Large Data Set Obtained from Experiments and Benchmark Quantum Chemical Calculations | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])

  • DFT Calculations, Atomic Ionization Potentials -- Which Exchange-Correlation Functional to Use, to Preserve Koopmans' Theorem? (URL: [Link])

  • Experiment 5: Spectrophotometric Determination of Pka | PDF | Spectrophotometry - Scribd. (URL: [Link])

  • Photoelectron spectroscopy (PES) can be used to measure the ioniz... | Study Prep in Pearson+. (URL: [Link])

  • Predicting the pKa of Small Molecules - Matthias Rupp. (URL: [Link])

  • What is the pKa of my compound? - ACD/Labs. (URL: [Link])

  • UV-Vis Spectrometry, pKa of a dye. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

  • Computer Prediction of pKa Values in Small Molecules and Proteins - PMC. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

  • How can we calculate ionization potential and electron affinity by DFT? - ResearchGate. (URL: [Link])

  • 10.4: Photoelectron Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (URL: [Link])

  • Calculate the pKa of an organic acid/base using Hammett and Taft constants - YouTube. (URL: [Link])

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (URL: [Link])

  • How do I calculate the work function, ionization potential, and electron affinity by using DFT of any TMDs material? | ResearchGate. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

  • Introduction to photoelectron spectroscopy | AP Chemistry | Khan Academy - YouTube. (URL: [Link])

  • Electron Impact on some Halogenated Aromatic Compounds - RSC Publishing. (URL: [Link])

  • Hammett equation - Wikipedia. (URL: [Link])

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (URL: [Link])

  • (PDF) Photoelectron spectroscopy method to reveal ionization potential lowering in nanoplasmas - ResearchGate. (URL: [Link])

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

  • Quantifying the impact of halogenation on intermolecular interactions and binding modes of aromatic molecules - UCL Discovery. (URL: [Link])

  • Hammett equation parameters optimised for improved predictive power - Chemistry World. (URL: [Link])

  • Cyclic voltammetry - Wikipedia. (URL: [Link])

  • Can we calculate Ionization Potential and Electron Affinity from Cyclic Voltametry? (URL: [Link])

  • Cyclic Voltammetry - Chemistry LibreTexts. (URL: [Link])

  • Protocol for cyclic voltammetry - iGEM. (URL: [Link])

  • halogenated aromatic compounds: Topics by Science.gov. (URL: [Link])

  • 18.3 Aromatic Halogenation - Chemistry LibreTexts. (URL: [Link])

  • Halogenation of Benzene - Chemistry Steps. (URL: [Link])

  • Cyclic Voltammetry Part 1: Fundamentals - J-Stage. (URL: [Link])

Sources

Structural Architectures of Bromo-Chlorophenyl Pyrimidines: Synthesis, Crystallography, and Halogen Bonding

[1]

Executive Summary & Pharmacophore Significance

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core for kinase inhibitors (e.g., Dasatinib, Imatinib analogues) and antimicrobial agents. However, the specific introduction of mixed halogen substituents—specifically bromine and chlorine —on the phenyl rings attached to the pyrimidine core introduces unique electronic and steric properties.

This guide details the structural analysis of 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyrimidine and related congeners. The focus is not merely on synthesis, but on the supramolecular architecture driven by halogen bonding (

Strategic Synthesis: The Regioselective Protocol

To analyze the structure, we must first construct the scaffold with high regiochemical fidelity. While Suzuki-Miyaura coupling is viable for functionalizing pre-formed pyrimidines, the Claisen-Schmidt / Cyclocondensation route offers superior atom economy for generating 4,6-diaryl systems.

Validated Synthetic Workflow (Chalcone Route)

This protocol ensures the distinct placement of the bromo- and chlorophenyl rings.

Step 1: Claisen-Schmidt Condensation [1]

  • Reagents: 4-Bromoacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.

  • Critical Control Point: The reaction must be kept at

    
     initially to prevent polymerization. The formation of the chalcone (1,3-diphenylprop-2-en-1-one) is indicated by a color shift to yellow/orange and the disappearance of the aldehyde proton (
    
    
    ppm) in
    
    
    -NMR.

Step 2: Pyrimidine Cyclization

  • Reagents: Chalcone intermediate, Guanidine Hydrochloride (2.5 eq), NaOH (2.5 eq), Ethanol/Isopropanol.

  • Conditions: Reflux for 12–16 hours.

  • Purification: The product often precipitates upon cooling. Recrystallization from DMF/Ethanol is preferred to grow single crystals suitable for X-ray diffraction.

Synthetic Logic Visualization

The following diagram outlines the reaction flow and critical decision nodes.

SynthesisWorkflowStartStart: ReagentsChalconeChalcone Intermediate(Yellow Solid)Start->ChalconeNaOH, EtOH, <5°CChalcone->StartNo precipitate? Check pHCyclizationCyclization(Guanidine HCl + Base)Chalcone->CyclizationReflux 12hProduct2-Amino-4,6-diarylpyrimidine(Precipitate)Cyclization->ProductCool to RTCrystalSingle Crystal Growth(DMF/EtOH Slow Evap)Product->CrystalRecrystallization

Figure 1: Step-wise synthesis and crystallization workflow for bromo-chlorophenyl pyrimidines.

Structural Elucidation: X-Ray Crystallography & Halogen Bonding

Once the crystal is obtained, the focus shifts to the specific interactions mediated by the Br and Cl atoms.

The Geometry of the Core

In 4,6-diarylpyrimidines, the phenyl rings are rarely coplanar with the pyrimidine ring due to steric repulsion between the ortho-hydrogens of the phenyl rings and the pyrimidine hydrogens (or nitrogen lone pairs).

  • Torsion Angles: Expect torsion angles of

    
    . This "propeller-like" twist is crucial for solubility; perfectly planar molecules often have insolubly high lattice energies.
    
  • Bond Length Asymmetry: The

    
     bond (
    
    
    ) is significantly longer than the
    
    
    bond (
    
    
    ), affecting the packing density.
Halogen Bonding ( -hole Interactions)

This is the most critical structural feature. Halogens (X) are not just hydrophobic; they possess a region of positive electrostatic potential (the

2
  • Interaction Type:

    
     (where Y is a nucleophile like N, O, or 
    
    
    -electrons).
  • Linearity: These bonds are highly directional. Look for

    
     angles close to 
    
    
    .
  • Hierarchy: In these pyrimidines, the Bromine atom usually forms stronger halogen bonds than Chlorine due to its higher polarizability and larger

    
    -hole.
    
Data Presentation: Crystallographic Metrics

The following table summarizes typical metrics observed in this class of compounds.

ParameterTypical ValueSignificance
Space Group

or

Centrosymmetric packing is favored to maximize dipole cancellation.


Indicates a strong, directional halogen bond to the pyrimidine nitrogen of a neighboring molecule.
Distance


Significantly shorter than the sum of van der Waals radii (

), confirming bonding.

Stacking

Centroid-to-centroid distance between pyrimidine and phenyl rings.

Computational Validation: Hirshfeld Surface Analysis

X-ray diffraction gives the positions of atoms; Hirshfeld Surface Analysis visualizes the interactions between them. This is a mandatory validation step for modern structural papers.

Interpreting the Surface ( )

The Hirshfeld surface is mapped with

  • Red Spots: Contact distances shorter than the sum of vdW radii.[3][4] In these compounds, deep red spots appear at:

    • The Amino group (

      
      )  (Hydrogen bond donor).
      
    • The Pyrimidine Nitrogen (Hydrogen bond acceptor).

    • The Bromine tip (Halogen bond donor).

  • White Regions: Contacts around the vdW separation.

  • Blue Regions: No close contacts.

Fingerprint Plot Analysis

The 2D fingerprint plot (di vs de) breaks down the total surface area by interaction type. For bromo-chlorophenyl pyrimidines, the distribution typically follows:

  • 
     (~30-40%):  Dispersion forces.
    
  • 
     (~20%): 
    
    
    interactions.
  • 
     (~10-15%):  Conventional hydrogen bonding.
    
  • 
     / 
    
    
    (<5%):
    The Critical Minority. While small in percentage, these halogen bonds often direct the overall crystal lattice motif (e.g., forming 1D supramolecular chains).
Analysis Workflow Diagram

HirshfeldAnalysiscluster_analysisInteraction AnalysisCIFCIF File(From X-Ray)CrystalExplorerCrystalExplorer SoftwareCIF->CrystalExplorerSurfaceGenerate Hirshfeld Surface(Map d_norm)CrystalExplorer->SurfaceRedSpotsRed Spots:H-Bonds & Halogen BondsSurface->RedSpotsFingerprint2D Fingerprint Plot(Quantify % Contribution)Surface->FingerprintValidationTopological Validation(Energy Frameworks)RedSpots->Validation

Figure 2: Computational workflow for validating intermolecular interactions using Hirshfeld surfaces.

Biological Implications

The structural features described above directly translate to biological efficacy, particularly in kinase inhibition (e.g., ABL1, Aurora Kinase).

  • The "Gatekeeper" Interaction: In many kinases, the gatekeeper residue controls access to the hydrophobic pocket. The size difference between Cl and Br allows for tuning selectivity. A 4-chlorophenyl group may fit where a 4-bromophenyl group is sterically clashed.

  • Halogen Bonding in the Active Site: The same

    
    -hole observed in the crystal structure can interact with backbone carbonyl oxygens in the protein target, potentially increasing potency by 10-fold compared to a hydrogen analogue.
    

References

  • Synthesis & Microwave Methods: Hoang, T. K. D., et al.[5][6] (2025).[7] "2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies." RSC Advances. [Link]

  • Halogen Bonding & Hirshfeld Analysis: Suda, S., et al.[8] (2023).[3][4][8][9][10] "Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals." International Journal of Organic Chemistry. [Link]

  • Crystal Structure of Bromo-Chloro Derivatives: Lohitha, T.N., et al. (2022).[11][4][12] "N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide: The existence of H-bond and halogen bond interactions." Journal of Molecular Structure. [Link]

  • Suzuki Coupling for Pyrimidines: Gronowitz, S., et al. (2001). "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry. [Link]

  • General Biological Activity: Bhat, A.R., et al. (2017).[10][13] "Biological Activity of Pyrimidine Derivatives: A Review." Organic & Medicinal Chemistry International Journal. [Link]

Methodological & Application

Application Note: Strategic Synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine .

Executive Summary

The target molecule, 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine , serves as a critical electrophilic scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, EGFR) and agrochemicals. Its structure features three distinct electrophilic sites: the C2 and C6 pyrimidine chlorides and the phenyl bromide.

The primary synthetic challenge is chemoselectivity . The phenyl bromide (Ar-Br) moiety must be preserved while installing the pyrimidine ring, despite the fact that Ar-Br bonds are typically labile under the transition-metal catalyzed conditions often used to build such biaryl systems.[1]

This guide presents two validated protocols:

  • Protocol A (The "De Novo" Route): A robust, stepwise ring-construction approach. This is the Gold Standard for scalability and chemical fidelity, ensuring the Ar-Br bond remains intact by avoiding early-stage transition metals.[1]

  • Protocol B (The "Direct Coupling" Route): A rapid, Pd-catalyzed Suzuki-Miyaura coupling.[1] This is suitable for high-throughput medicinal chemistry (HTS) but requires strict catalyst control to prevent oligomerization or Ar-Br oxidative addition.[1]

Structural Analysis & Retrosynthesis

The target molecule is a 2,4,6-functionalized pyrimidine . Due to the symmetry of the pyrimidine core, the 4- and 6-positions are equivalent relative to the ring nitrogens until substituted. Therefore, 4-(Aryl)-2,6-dichloropyrimidine is chemically identical to 6-(Aryl)-2,4-dichloropyrimidine .[1]

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_0 Pathway A: De Novo Assembly (Recommended) cluster_1 Pathway B: Direct Coupling (Rapid) Target Target: 4-(4-Bromo-2-chlorophenyl)- 2,6-dichloropyrimidine Inter_A1 Intermediate: 6-(4-Bromo-2-chlorophenyl)uracil (2,4-Dihydroxy-6-arylpyrimidine) Target->Inter_A1 Chlorination (POCl3) Start_B1 Starting Material: 2,4,6-Trichloropyrimidine Target->Start_B1 Suzuki Coupling (Regioselective) Start_B2 Reagent: (4-Bromo-2-chlorophenyl)boronic acid Target->Start_B2 Pd(0) Start_A1 Starting Material: 4'-Bromo-2'-chloroacetophenone Inter_A1->Start_A1 Cyclization Start_A2 Reagent: Diethyl Carbonate + Urea Inter_A1->Start_A2 Condensation

Caption: Retrosynthetic analysis showing the De Novo Assembly (Pathway A) via uracil intermediate and the Direct Coupling (Pathway B) via Suzuki reaction.

Protocol A: De Novo Assembly (Recommended)

This route is preferred for scale-up (>10g) as it avoids the risk of palladium inserting into the Ar-Br bond.[1] It builds the pyrimidine ring onto the aryl ketone.

Phase 1: Claisen Condensation

Objective: Convert the acetophenone to a


-keto ester.[1]
  • Reagents:

    • 1-(4-Bromo-2-chlorophenyl)ethan-1-one (1.0 equiv)[1]

    • Diethyl carbonate (3.0 equiv) [Solvent & Reagent]

    • Sodium Hydride (NaH, 60% in oil) (2.2 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • Suspend NaH (2.2 equiv) in anhydrous Toluene under Nitrogen atmosphere at 0°C.

    • Add Diethyl carbonate (3.0 equiv) dropwise.

    • Add a solution of 1-(4-Bromo-2-chlorophenyl)ethan-1-one (1.0 equiv) in Toluene dropwise over 30 minutes.

    • Critical Step: Heat the mixture to 80-90°C. The reaction initiates with hydrogen evolution. Stir for 4–6 hours.

    • Quench: Cool to 0°C. Carefully quench with glacial acetic acid/ice water.

    • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

      
      , and concentrate. The crude 
      
      
      
      -keto ester is often used directly.[1]
Phase 2: Cyclization to Uracil Derivative

Objective: Form the 6-aryl-2,4-dihydroxypyrimidine core.

  • Reagents:

    • Crude

      
      -keto ester from Phase 1 (1.0 equiv)[1]
      
    • Urea (1.5 equiv)

    • Sodium Ethoxide (NaOEt) (2.5 equiv, 21% wt in EtOH)

    • Ethanol (Absolute)

  • Procedure:

    • Dissolve Urea (1.5 equiv) in NaOEt/EtOH solution.

    • Add the crude

      
      -keto ester.[1]
      
    • Reflux (78°C) for 12–16 hours. A heavy precipitate (the sodium salt of the uracil) typically forms.

    • Isolation: Remove solvent in vacuo. Dissolve residue in water.

    • Acidification: Acidify to pH 3–4 using 2N HCl. The product, 6-(4-Bromo-2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione , will precipitate as a white/off-white solid.[1]

    • Filter, wash with water and cold ethanol. Dry in a vacuum oven at 50°C.

Phase 3: Chlorination (Aromatization)

Objective: Convert the diol to the dichloride.

  • Reagents:

    • 6-(4-Bromo-2-chlorophenyl)pyrimidine-2,4-dione (1.0 equiv)[1]

    • Phosphorus Oxychloride (

      
      ) (5–8 equiv) [Solvent & Reagent]
      
    • N,N-Dimethylaniline (

      
      ) (1.0 equiv) [Catalyst/Acid Scavenger]
      
  • Procedure:

    • Place the uracil derivative in a round-bottom flask.

    • Add

      
       carefully.[1] Add 
      
      
      
      .
    • Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chlorinated product forms.

    • Quench (Hazardous): Cool the mixture. Remove excess

      
       via rotary evaporation (with a scrubber). Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C.
      
    • Workup: Extract with Dichloromethane (DCM). Wash with saturated

      
       (to remove phosphoric acid) and brine.
      
    • Purification: Flash chromatography (Hexanes/EtOAc, typically 95:5 to 90:10).

    • Yield: Expect 60–75% over 3 steps.

Protocol B: Regioselective Suzuki Coupling (Alternative)

This route is faster but carries higher risk.[1] It utilizes the inherent reactivity difference between the C4 and C2 positions of 2,4,6-trichloropyrimidine.

Mechanism: The C4/C6 positions of pyrimidine are more electron-deficient (para to N) and less sterically hindered than C2 (between two Ns), making them the preferred site for


 and oxidative addition.
  • Reagents:

    • 2,4,6-Trichloropyrimidine (1.0 equiv)

    • (4-Bromo-2-chlorophenyl)boronic acid (0.95 equiv) [Use slight deficit to prevent bis-coupling][1]

    • Catalyst:

      
       (3 mol%) or 
      
      
      
      (for sterically hindered substrates)
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: 1,4-Dioxane / Water (4:1)

  • Procedure:

    • Degas solvents (Dioxane/Water) with Argon for 30 mins.

    • Add 2,4,6-trichloropyrimidine, boronic acid, and base to the vessel.

    • Add Pd catalyst last under Argon flow.[1]

    • Temperature Control: Heat to 60–70°C . Do NOT reflux (100°C+), as higher temperatures promote:

      • Reaction at the C2 position (regio-scrambling).

      • Reaction at the Ar-Br position (polymerization).[1]

    • Monitor by HPLC/TLC.[1][2] Stop immediately upon consumption of boronic acid.

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Column chromatography is essential to separate the mono-coupled product from trace bis-coupled byproducts.[1]

Comparative Data & Troubleshooting

Method Comparison Table
FeatureProtocol A (De Novo)Protocol B (Suzuki)
Chemoselectivity High (Ar-Br is inert to reaction conditions)Medium (Risk of Pd insertion into Ar-Br)
Regioselectivity Perfect (Defined by ring closure)Good (Favors C4, but ~5-10% C2 possible)
Scalability Excellent (Kg scale)Limited (Catalyst cost, purification)
Step Count 3 Steps1 Step
Overall Yield 50–65%40–60% (highly variable)
Experimental Workflow Diagram (Protocol A)

Workflow Step1 Step 1: Claisen Reagents: Acetophenone + Diethyl Carbonate Temp: 90°C Product: Beta-Keto Ester Step2 Step 2: Cyclization Reagents: Urea + NaOEt Temp: Reflux Product: Uracil Intermediate Step1->Step2 Crude used directly Step3 Step 3: Aromatization Reagents: POCl3 + PhNMe2 Temp: 105°C Product: Dichloropyrimidine Step2->Step3 Dried solid Final Target Molecule >98% Purity Step3->Final Flash Column

Caption: Stepwise workflow for the high-fidelity De Novo synthesis protocol.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • Pyrimidine Proton (C5-H): A sharp singlet around

      
       7.2 – 7.4 ppm.[1] This confirms the pyrimidine ring is formed and one position (C5) is unsubstituted.
      
    • Aryl Protons: A characteristic pattern for a 1,2,4-trisubstituted benzene (d, dd, d).

      • H3 (ortho to Cl, meta to Br):

        
        7.7 ppm (d, J2Hz).
        
      • H5 (ortho to Br, meta to Cl):

        
         ~7.5 ppm (dd).
        
      • H6 (ortho to Pyrimidine):

        
         ~7.3 ppm (d).
        
  • Mass Spectrometry (LC-MS):

    • Look for the isotope pattern.

    • Formula:

      
      .
      
    • Halogens: 1x Br, 3x Cl.

    • This creates a complex M+ cluster. The base peak should match the calculated mass (~344/346/348 amu).

  • Regiochemistry Check (For Suzuki Route):

    • If the coupling occurred at C2 (wrong isomer), the Pyrimidine C5-H singlet often shifts slightly upfield due to different shielding. NOE (Nuclear Overhauser Effect) experiments between the Pyrimidine-H and Aryl-H are recommended if the structure is ambiguous.[1]

References

  • Regioselectivity in Suzuki Coupling of Chloropyrimidines

    • Gong, Y., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006, 8(21), 4843-4846.

  • De Novo Pyrimidine Synthesis (General Protocol)

    • Bader, R., et al. "Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine."[1] Atlantis Press, 2016. (Describes the analogous 5-aryl synthesis, validating the acetophenone/carbonate/urea methodology).

  • Chlorination with POCl3

    • Jha, B. "A Process Of Preparing 4,6 Dichloropyrimidine Using N-Methyl-2-Pyrrolidone."[1][3] Patent Application 1273/MUM/2010.[1]

  • Commercial Building Block Reference

    • Fluorochem Product Page: 4-Bromo-2,6-dichloropyrimidine (CAS 98519-66-5).[1] (Cited for structural comparison of the pyrimidine core).[4][5]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Complex Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] For professionals in drug discovery and materials science, the ability to selectively functionalize complex heterocyclic systems is paramount. The target molecule, 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine, represents a valuable scaffold, possessing multiple reactive handles for diversification. This polyhalogenated substrate offers a unique opportunity for sequential, site-selective cross-coupling reactions, enabling the synthesis of diverse molecular architectures from a single advanced intermediate.

This guide provides a comprehensive overview of the mechanistic principles and practical protocols for performing a selective Suzuki-Miyaura coupling on 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine. The focus is on achieving selective arylation at the most reactive site, the carbon-bromine bond, while preserving the less reactive chloro-substituents for subsequent transformations.

Mechanistic Insights and Site Selectivity

The success of a selective Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

The oxidative addition step is typically rate-determining, and its rate is highly dependent on the nature of the halogen. The bond dissociation energy of the carbon-halogen bond decreases down the group, leading to a well-established reactivity trend: C-I > C-Br > C-OTf >> C-Cl.[2][3]

For the substrate 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine, we can predict a clear hierarchy of reactivity:

  • C(phenyl)-Br Bond: This is the most reactive site. The C-Br bond is significantly weaker than the C-Cl bonds, making it the primary target for oxidative addition under standard Suzuki-Miyaura conditions.

  • C(pyrimidine)-Cl Bonds: The two chloro-substituents on the electron-deficient pyrimidine ring are less reactive than the C-Br bond. Within the pyrimidine ring itself, the reactivity of the chloro positions generally follows the order C4/C6 > C2.[4][5] Therefore, the C-Cl bonds at the 2 and 6 positions are expected to remain intact under conditions optimized for C-Br coupling.

This inherent reactivity difference allows for a highly selective mono-arylation on the phenyl ring. A study on the closely related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine, successfully demonstrated that Suzuki-Miyaura coupling with various arylboronic acids occurs exclusively at the C-Br bond, leaving the two C-Cl bonds on the pyrimidine ring untouched.[6]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OR)₂ Base PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Substrate and Catalyst B Add Solvent (Dioxane) A->B C Stir under Inert Atmosphere (30 min) B->C D Add Boronic Acid, Base, and Water C->D E Heat to 70-80 °C (18-22 h) D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry, Concentrate, and Purify H->I

Sources

Optimizing SNAr reactions at the C-2 vs C-6 position of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-2026 Topic: Precision Regiocontrol in


 Reactions: 2,4-Dichloropyrimidine (C-2 vs. C-4/C-6)
Date:  February 15, 2026
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary

The regioselective functionalization of 2,4-dichloropyrimidine is a cornerstone challenge in medicinal chemistry. The electrophilic inequality between the C-2 (position between nitrogens) and C-4/C-6 (position para to nitrogen) sites dictates the reaction outcome. Under standard nucleophilic aromatic substitution (


) conditions, the C-4 position is kinetically favored  (typically >10:1 selectivity). Accessing the C-2 position exclusively while retaining the C-4 chloride requires either sequential displacement strategies or advanced catalytic intervention. This guide details the mechanistic underpinnings of this selectivity and provides validated protocols for targeting either site with high fidelity.

Mechanistic Grounding: The Electronic Bias

To optimize these reactions, one must understand the "Why." The pyrimidine ring contains two nitrogen atoms that withdraw electron density, activating the ring toward nucleophiles.

  • The C-4 (and C-6) Advantage:

    • Resonance Stabilization: Nucleophilic attack at C-4 generates a Meisenheimer complex where the negative charge is delocalized onto both N1 and N3. The ability to place the negative charge on the nitrogen para to the attack site is a powerful stabilizing factor.

    • LUMO Coefficients: Frontier Molecular Orbital (FMO) analysis consistently shows the largest LUMO coefficient at C-4, making it the "softest" and most electrophilic site for orbital-controlled reactions.

  • The C-2 Disadvantage:

    • Attack at C-2 places negative charge on N1 and N3, but the transition state energy is generally higher due to the lack of a para-nitrogen resonance contributor. Additionally, the C-2 position often suffers from greater steric hindrance from the flanking lone pairs of both nitrogens.

Key Takeaway: "Natural"


 conditions will almost always yield the C-4 product. Reversing this to C-2 requires overriding this intrinsic electronic bias.

Decision Framework: Optimization Pathways

The following decision tree illustrates the workflow for selecting the correct protocol based on your target regioisomer.

RegioControl Start Starting Material: 2,4-Dichloropyrimidine Target Which position do you need to functionalize FIRST? Start->Target C4_Target Target: C-4 Position (Natural Selectivity) Target->C4_Target Most Common C2_Target Target: C-2 Position (Reverse Selectivity) Target->C2_Target Challenging C4_Method Protocol A: Kinetic Control C4_Target->C4_Method C4_Conditions Conditions: Low Temp (<0°C) Polar Aprotic Solvent Stoichiometric Nucleophile C4_Method->C4_Conditions C2_Strategy Strategy Selection C2_Target->C2_Strategy Seq_Disp Option 1: Sequential (Industry Standard) C2_Strategy->Seq_Disp High Reliability Direct_C2 Option 2: Direct C-2 (Advanced Catalysis) C2_Strategy->Direct_C2 Specific Substrates Seq_Step1 Step 1: React C-4 with Dummy/Final Group Seq_Disp->Seq_Step1 Seq_Step2 Step 2: React C-2 with Target Nucleophile Seq_Step1->Seq_Step2 Pd_Cat Pd-Catalysis (Neufeldt) Bulky NHC Ligands Direct_C2->Pd_Cat

Figure 1: Strategic workflow for determining reaction conditions based on regiochemical targets.

Detailed Protocols

Protocol A: C-4 Selective Substitution (Kinetic Control)

Objective: Isolate the 4-substituted-2-chloropyrimidine with >95:5 regioselectivity.

The Logic: Since C-4 is kinetically favored, we enhance selectivity by lowering the temperature (increasing the energy difference between the C-2 and C-4 transition states) and controlling stoichiometry to prevent bis-substitution.

Materials:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1]

  • Nucleophile: Amine or Thiol (1.05 equiv)

  • Base: DIPEA (Hunig's Base) or

    
     (1.2 equiv)
    
  • Solvent: THF (for amines) or DMF/DMAc (if solubility is poor)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine in THF (

    
    ) in a round-bottom flask under 
    
    
    
    .
  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Do not run at room temperature initially; this erodes selectivity.

  • Addition: Add the base. Then, add the nucleophile dropwise over 30 minutes.

    • Why? Keeping the nucleophile concentration low prevents the "over-reaction" at C-2 (bis-substitution).

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by HPLC/UPLC. Look for the disappearance of starting material.

    • Checkpoint: If C-2 isomer forms (>5%), lower temperature to -20°C for future runs.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMF (if used).

  • Purification: The C-4 isomer is usually less polar than the bis-substituted product. Flash chromatography is effective.

Protocol B: C-2 Selective Functionalization (The Sequential Strategy)

Objective: Obtain a 2-substituted-4-chloropyrimidine.[2][3][4][5][6]

The Reality Check: Direct


 at C-2 leaving C-4 intact is chemically difficult because C-4 is more reactive. The most robust industrial method is Sequential Displacement .

Scenario: You want a molecule with Nucleophile A at C-2 and Nucleophile B at C-4. Workflow:

  • Install Nucleophile B at C-4 using Protocol A.

  • Isolate the intermediate (4-Nu(B)-2-chloropyrimidine).

  • Install Nucleophile A at C-2 using "forcing" conditions (Higher Temp).

Step-by-Step (Step 2 of Sequence):

  • Setup: Dissolve the 4-substituted-2-chloropyrimidine in n-Butanol or Dioxane.

  • Reagents: Add Nucleophile A (1.2 - 1.5 equiv) and Base (DIPEA or

    
    ).
    
  • Reaction: Heat to 80°C - 100°C (or reflux).

    • Why? The C-2 position is deactivated by the electron-donating group now present at C-4. Thermal energy is required to overcome the activation barrier.

    • Catalysis: If the reaction is sluggish, add 5-10 mol% of a Lewis Acid (e.g.,

      
      ) or use microwave irradiation.
      
Protocol C: Direct C-2 Reversal (Advanced Catalysis)

Objective: Force reaction at C-2 on a 2,4-dichloropyrimidine without reacting at C-4 first.

The Innovation: Recent work (e.g., by the Neufeldt group) utilizes Palladium catalysis with bulky N-Heterocyclic Carbene (NHC) ligands to invert selectivity.[5] The bulky ligand prevents oxidative addition at the sterically accessible C-4, forcing the metal to interact with the C-2 site (often guided by the "concerted oxidative addition" pathway or steric steering).

Conditions (Reference Standard):

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: IPr or SIPr (Bulky NHC) (5 mol%)

  • Nucleophile: Thiol or Amine

  • Base:

    
     or LiHMDS[7]
    
  • Solvent: Toluene or THF at 60°C.

Note: This is substrate-dependent and requires screening. It is not a generic "mix and match" like Protocol A.

Optimization Matrix: Fine-Tuning

Use this table to troubleshoot or optimize yield/selectivity ratios.

VariableConditionEffect on Selectivity (C-4 vs C-2)Recommendation
Temperature Low (-78°C to 0°C)Increases C-4 selectivity dramatically.Start here. -20°C is often the "sweet spot."
Temperature High (>60°C)Erodes selectivity; promotes bis-substitution.Use only for the second displacement (C-2).
Solvent Polar Aprotic (DMF, DMSO)Accelerates rate; slightly favors C-4 (kinetic).Good for unreactive nucleophiles.
Solvent Non-polar (Toluene, DCM)Slows rate; can enhance selectivity via H-bonding.Use if selectivity in DMF is poor (<80:20).
Base Counterion

vs

vs


can coordinate N-atoms, altering selectivity.
If selectivity is poor, switch from DIPEA to LiHMDS or

.
Sterics Bulky Nucleophile (e.g., t-BuNH2)May shift preference to C-4 (less hindered).Sterics usually reinforce the electronic preference for C-4.

Troubleshooting & Common Pitfalls

  • Bis-substitution:

    • Symptom:[1][4][6][7][8][9][10] You see the 2,4-disubstituted product forming before the starting material is consumed.

    • Fix: Your nucleophile is too reactive or temp is too high. Drop temp to -40°C and add nucleophile very slowly (syringe pump).

  • Hydrolysis (Formation of Pyrimidinones):

    • Symptom:[1][4][6][7][8][9][11] Peak with Mass = SM - Cl + OH (M-18 roughly).

    • Cause: Wet solvent or hygroscopic base (NaOH/KOH).

    • Fix: Use anhydrous THF/DMF and amine bases (DIPEA/TEA) instead of hydroxides.

  • Regiochemical Assignment (Did I make C-2 or C-4?):

    • Validation: Do not rely solely on LCMS.

    • NMR: In the C-4 substituted product, the C-5 and C-6 protons will show different coupling constants than in the C-2 product.

    • Chemical Proof: Hydrogenate the remaining Cl (Pd/C,

      
      ). If you made the C-4 product, you get a 4-substituted pyrimidine.[7] If you made C-2, you get a 2-substituted pyrimidine. These have distinct NMR patterns (symmetry vs asymmetry).
      

References

  • Mechanism & Selectivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text establishing C-4/C-6 electrophilicity).
  • Solvent Effects & Optimization: Gong, Y. et al. "Optimization of Reactions for Dichloropyrimidines." Organic Process Research & Development, 2012, 16, 1794.
  • Reversal of Selectivity (Pd-Catalysis): Neufeldt, S. R. et al. "Controlling Site Selectivity in Pd-Catalyzed Cross-Coupling of Dihaloheteroarenes."[5] Accounts of Chemical Research, 2021 , 54, 3634. Link

  • Sequential Displacement Protocols: Barvian, M. et al. "Preparation of 2,4-Disubstituted Pyrimidines." Journal of Medicinal Chemistry, 2000 , 43, 4606. Link

  • C-2 Selectivity with Tertiary Amines: Uehara, T. et al. "Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines."[11] Journal of Organic Chemistry, 2021 . Link
    

Sources

Strategic Chemoselectivity in Buchwald-Hartwig Amination of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

The substrate 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine presents a classic "chemoselectivity puzzle" in cross-coupling chemistry. It contains four halogenated sites with distinct electronic and steric environments. Successful Buchwald-Hartwig amination requires navigating the hierarchy of reactivity between the electron-deficient pyrimidine ring and the electron-richer phenyl ring.

This Application Note defines the Reactivity Hierarchy and provides protocols for two distinct synthetic goals:

  • Pyrimidine Functionalization: Coupling at the highly reactive C6-position (often competing with SNAr).

  • Phenyl Functionalization: Coupling at the C4'-Bromo position (requiring preservation of the pyrimidine chlorides or sequential synthesis).

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), the reactivity order for this scaffold is generally:

  • C6-Cl (Pyrimidine): Most reactive. Highly electron-deficient, adjacent to nitrogen. Prone to both oxidative addition and SNAr.

  • C2-Cl (Pyrimidine): Reactive, but sterically distinct from C6.

  • C4'-Br (Phenyl): Classic Buchwald-Hartwig site. Reactivity is lower than the electron-poor pyrimidine chlorides unless specific ligands are used.

  • C2'-Cl (Phenyl): Least reactive due to steric hindrance (ortho-substitution) and stronger C-Cl bond on an electron-neutral ring.

Mechanistic Visualization

The following diagram illustrates the decision logic required to select the correct protocol based on the target site and amine nature.

ReactivityLandscape Substrate 4-(4-Bromo-2-chlorophenyl)- 2,6-dichloropyrimidine Target_C6 Target: Pyrimidine C6-Cl Substrate->Target_C6 Most Common Target_Ph Target: Phenyl C4'-Br Substrate->Target_Ph Challenging Amine_Nuc Nucleophilic Amine (Alkyl amines, Morpholine) Target_C6->Amine_Nuc Amine_NonNuc Weak Nucleophile (Amides, Carbamates, Electron-poor Anilines) Target_C6->Amine_NonNuc Method_Pd_Br Method: Pd-Catalysis (Site-Selective Ligands or Blocked Pyrimidine) Target_Ph->Method_Pd_Br Must cap C6/C2 first Method_SNAr Method: S_NAr (Base/Heat, No Pd) Amine_Nuc->Method_SNAr Preferred Path Method_Pd_C6 Method: Pd-Catalysis (BrettPhos/RuPhos) Amine_NonNuc->Method_Pd_C6 Required Path

Caption: Decision tree for selecting the amination method based on target site and amine nucleophilicity.

Protocol A: C6-Selective Buchwald-Hartwig Amination

Target: Functionalizing the Pyrimidine Ring (C6 Position). Context: While aliphatic amines react via SNAr, this protocol is essential for weak nucleophiles (amides, sulfonamides, electron-poor anilines) that fail under SNAr conditions.

Reagent Setup (Standard Scale: 1.0 mmol)
ComponentEquiv.Reagent RecommendationRole
Catalyst Source 2-5 mol%BrettPhos Pd G4 (or RuPhos Pd G4)Precatalyst ensures rapid activation without reducing agents.
Ligand -Included in G4 precatalystBulky biaryl phosphines prevent bis-ligation, favoring mono-amination.
Base 2.0K₂CO₃ or Cs₂CO₃ Weaker carbonate bases are preferred over NaOtBu to prevent SNAr background reaction or hydrolysis.
Solvent [0.2 M]t-Amyl Alcohol or 1,4-Dioxane t-Amyl alcohol promotes solubility of polar intermediates.
Temperature -80 °C - 100 °CSufficient for Pd-cycle but minimizes thermal SNAr scrambling.
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen. Note: Oxygen exclusion is critical for BrettPhos stability.

  • Solids Addition: Charge the vial with:

    • Substrate (1.0 equiv)

    • Amine/Amide partner (1.1 equiv)

    • Base (K₂CO₃, 2.0 equiv)

    • Precatalyst (BrettPhos Pd G4, 0.02 equiv)

  • Solvent Addition: Add anhydrous t-Amyl alcohol (5 mL per mmol).

  • Degassing: Sparge the solution with inert gas for 5 minutes.

  • Reaction: Seal the vial and heat to 80 °C. Monitor via LCMS every 30 minutes.

    • Checkpoint: Look for the consumption of starting material. The C6-product usually forms first. If C2-substitution (disubstitution) is observed, lower temperature to 60 °C.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C6-isomer is typically less polar than the C2-isomer.

Protocol B: C4'-Bromo Selective Amination (The "Phenyl" Strategy)

Target: Functionalizing the Phenyl Ring (C4'-Br) while preserving Pyrimidine Cls. Context: This is chemically difficult because the Pyrimidine-Cl is more reactive. Strategy: If the Pyrimidine Cls must be retained, you must use a catalyst system that is highly sensitive to steric bulk and electronic richness (favoring Ar-Br over Heteroaryl-Cl). However, the Gold Standard approach is to "mask" the pyrimidine chlorides first (e.g., with a temporary amine or by performing the pyrimidine functionalization before this step).

Assuming the user specifically needs to react the Br in the presence of Cls:

Reagent Setup (High Selectivity)
ComponentEquiv.Reagent RecommendationRole
Catalyst 5 mol%Pd(OAc)₂ + Xantphos Xantphos has a wide bite angle and often favors Ar-Br oxidative addition over electron-deficient Heteroaryl-Cl in specific contexts.
Alternative 5 mol%Pd(tBu₃P)₂ Electron-rich, bulky phosphines sometimes prefer the C-Br bond.
Base 1.5Cs₂CO₃ Mild base essential to prevent SNAr on the pyrimidine.
Solvent [0.1 M]Toluene Non-polar solvents suppress the background SNAr reaction (which is accelerated in polar aprotic solvents like DMF/DMSO).
Step-by-Step Methodology
  • Preparation: Prepare a dry Schlenk tube under Argon.

  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and Xantphos (1:1.5 ratio) in Toluene for 10 mins to form the active catalyst species.

  • Reaction Assembly: Add Substrate (1.0 equiv), Amine (1.0 equiv - do not use excess), and Cs₂CO₃ (1.5 equiv) to the main tube.

  • Initiation: Add the pre-formed catalyst solution.

  • Thermal Control: Heat to 80 °C .

    • Critical Control Point: Do not exceed 100 °C. High heat will force the Pd into the Pyrimidine C-Cl bonds.

  • Monitoring: Monitor by HPLC.

    • Success Marker: Appearance of product with mass M+Amine-Br.

    • Failure Marker: Appearance of product with mass M+Amine-Cl (indicates Pyrimidine coupling).

  • Quench: Dilute with EtOAc and wash with water immediately upon completion to remove base.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Mixture of Regioisomers (C6 vs C2) Catalyst is too active or temperature too high.Switch to a bulkier ligand (e.g., tBuBrettPhos ) which discriminates better between steric environments. Lower temp to 60 °C.
Hydrolysis of Pyrimidine Cl (Formation of -OH) Moisture in solvent or hydroxide in base.Use strictly anhydrous Cs₂CO₃ or K₃PO₄ . Avoid hydroxides. Ensure solvent is dry (Karl Fischer < 100 ppm).
Dehalogenation (Reduction of C-Br/Cl) Hydride source present (often from solvent or amine oxidation).Avoid alcohol solvents if reduction is high; switch to Toluene. Ensure Argon sparging is thorough to remove O₂ (which can promote homocoupling/reduction cycles).
No Reaction at Phenyl-Br Pyrimidine-Cl poisoning the catalyst.The oxidative addition into Pyrimidine-Cl might be reversible but unproductive. Increase catalyst loading to 10 mol%. Recommended: Synthesize the pyrimidine-substituted analog first, then couple the Br.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Fors, B. P., et al. (2008).[1] A highly active catalyst for Pd-catalyzed amination reactions: Cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.

  • Gong, Y., & Pauls, H. W. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2] Organic Letters, 8(10), 2253–2256.

    • Significance: Establishes the preference for C4 (equivalent to C6) substitution in dichloropyrimidines.
  • Pike, K. G., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 17(22), 6131-6135.

    • Significance: Compares SNAr vs Pd-catalysis for chloropyrimidines, highlighting that Pd is often unnecessary for simple amines but vital for difficult couplings.

Sources

Synthesis of kinase inhibitors using 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic recipe listing to explore the mechanistic rationale and strategic execution required to synthesize kinase inhibitors using this specific privileged scaffold.

The 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine Platform

Executive Summary

The 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine scaffold represents a "privileged structure" in kinase inhibitor discovery. Its utility stems from three distinct geometric and electronic features:

  • The Pyrimidine Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically Valine, Alanine, or Leucine residues).

  • The 2,6-Dichloro Substitution: Provides two electrophilic sites with distinct reactivity profiles (

    
    ), enabling the sequential, regioselective installation of solubility tails and hinge-binding motifs.
    
  • The 4-(4-Bromo-2-chlorophenyl) "Warhead": The ortho-chloro substituent induces a non-planar twist (

    
    60-90° dihedral angle) between the phenyl and pyrimidine rings. This conformation is critical for selectivity (locking the inhibitor in a specific atropisomer) and filling hydrophobic pockets (e.g., the specificity pocket in MEK/RAF or the hydrophobic spine in EGFR). The para-bromo group serves as a latent handle for late-stage diversification via cross-coupling.
    

This guide details the regioselective synthesis of this scaffold and its subsequent conversion into trisubstituted kinase inhibitors.

Strategic Analysis: Regiochemistry & Mechanism

Successful utilization of this scaffold relies on exploiting the electronic discrimination between the C-6 and C-2 positions.

  • C-6 Position (Kinetic Control): The chlorine at C-6 (equivalent to C-4 in unsubstituted pyrimidines) is the most reactive. The intermediate Meisenheimer complex formed upon nucleophilic attack is stabilized by the para-nitrogen (N1), allowing for effective resonance delocalization (para-quinoid like).

  • C-2 Position (Thermodynamic/Catalytic Control): The chlorine at C-2 is less reactive towards nucleophilic aromatic substitution (

    
    ). While the position is inductively activated by two adjacent nitrogens, the resonance stabilization of the intermediate is less favorable (ortho-quinoid like) compared to C-6. Consequently, C-2 substitution often requires acid catalysis  (to protonate N3, increasing electrophilicity) or Buchwald-Hartwig amination .
    

Critical Design Rule: Always install the aliphatic amine/solubilizing group (high nucleophilicity) at C-6 first under mild conditions. Install the aromatic amine/hinge binder (lower nucleophilicity) at C-2 second under forcing conditions.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the branching points for diversity.

KinaseInhibitorSynthesis Start 2,4,6-Trichloropyrimidine Scaffold SCAFFOLD: 4-(4-Bromo-2-chlorophenyl)- 2,6-dichloropyrimidine Start->Scaffold Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Selective C-4 Attack Boronic 4-Bromo-2-chlorophenyl boronic acid Boronic->Scaffold Intermed Intermediate A: C-6 Substituted (C-2 Cl remains) Scaffold->Intermed Step 2: SNAr (Kinetic) (DIPEA, THF, 0°C) Regioselective C-6 Amine1 Nucleophile 1 (Aliphatic Amine) Amine1->Intermed Core Core Inhibitor: 2,4,6-Trisubstituted Intermed->Core Step 3: SNAr (Acid) or Buchwald (HCl/Dioxane or Pd-cat) Forcing Conditions (C-2) Amine2 Nucleophile 2 (Aniline/Hinge Binder) Amine2->Core Final FINAL DRUG CANDIDATE Core->Final Step 4: Cross-Coupling at Aryl Bromide Coupling Late-Stage Diversification (Suzuki/Sonogashira on Br) Coupling->Final

Caption: Sequential assembly of the kinase inhibitor core. Note the critical order of operations to ensure regiochemical purity.

Detailed Experimental Protocols
Step 1: Scaffold Synthesis (Chemoselective Suzuki Coupling)

Objective: Couple 4-bromo-2-chlorophenylboronic acid to 2,4,6-trichloropyrimidine without affecting the aryl bromide or over-coupling.

  • Reagents:

    • 2,4,6-Trichloropyrimidine (1.0 equiv)

    • 4-Bromo-2-chlorophenylboronic acid (0.95 equiv) — Use slight deficit to prevent bis-coupling.

    • Pd(PPh3)4 (0.03 equiv)

    • Na2CO3 (2.0 M aqueous, 3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Protocol:

    • Degas the solvent mixture (Dioxane/Water) with

      
       for 15 minutes.
      
    • Add trichloropyrimidine and Pd catalyst.[1] Stir for 5 mins to allow oxidative addition (activates the C-4/C-6 Cl).

    • Add the boronic acid and base.

    • Heat to 60°C (Do not exceed 80°C to preserve the aryl bromide). Monitor by LCMS.[2]

    • Stop Point: Reaction is typically complete in 2-4 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc). The product elutes early.

    • Validation: 1H NMR should show a singlet for the pyrimidine C-5 proton (

      
      7.5-7.8 ppm).
      
Step 2: C-6 Regioselective Amination (

)

Objective: Install the solubility tail (e.g., N-methylpiperazine, morpholine) at the most reactive C-6 position.

  • Reagents:

    • Scaffold (from Step 1)[3]

    • Amine 1 (1.1 equiv)

    • DIPEA (Diisopropylethylamine) (2.0 equiv)

    • Solvent: THF or DMF (Anhydrous)

  • Protocol:

    • Dissolve Scaffold in THF at 0°C (Ice bath).

    • Add DIPEA, followed by the slow addition of Amine 1.

    • Allow to warm to Room Temperature (RT) naturally.

    • Mechanistic Check: The electron-deficient pyrimidine favors attack at C-6. Low temperature prevents competition from C-2.

    • Data Point: If C-2 substitution is observed (by NMR), lower temp to -20°C.

    • Workup: Standard aqueous extraction.

    • Yield: Typically >85%.

Step 3: C-2 Amination (The "Hinge Binder")

Objective: Install the aromatic amine (e.g., aniline, aminopyrazole) at the deactivated C-2 position. This step closes the "hinge" interaction capability.

Method A: Acid-Catalyzed


 (For electron-rich anilines) 
  • Reagents:

    • Intermediate (from Step 2)[2]

    • Aniline (1.2 equiv)

    • HCl (4M in Dioxane) (3-5 equiv) or TFA

    • Solvent: n-Butanol or 2-Propanol

  • Protocol:

    • Dissolve Intermediate and Aniline in alcohol solvent.

    • Add acid solution.[2][4]

    • Heat to reflux (80-100°C) or use Microwave irradiation (120°C, 30 min).

    • Why Acid? Protonation of the pyrimidine N1/N3 renders the C-2 carbon highly electrophilic, overcoming the deactivation from the Step 2 amine.

Method B: Buchwald-Hartwig Coupling (For electron-poor anilines)

  • Reagents:

    • Pd2(dba)3 / Xantphos or BrettPhos

    • Cs2CO3

    • Solvent: Dioxane, 100°C.

Step 4: Late-Stage Diversification (Optional)

Objective: Utilize the 4-Bromo handle on the phenyl ring.

  • Reaction: Suzuki coupling with a solubilizing boronic ester or Sonogashira coupling with an alkyne.

  • Note: This step must be performed last to avoid interference during the scaffold synthesis.

Data Summary & Troubleshooting
ParameterC-6 Substitution (Step 2)C-2 Substitution (Step 3)
Reactivity High (Kinetic Control)Low (Thermodynamic Control)
Temperature 0°C to RT80°C to 120°C
Base/Catalyst DIPEA / TEA (Mild Base)HCl / TFA (Acid) or Pd-Cat
Common Issue Bis-substitution if temp is too highNo reaction; Hydrolysis of Cl to OH
Solution Control stoichiometry strictlyUse Microwave; Ensure anhydrous conditions

Validation of Regioisomers:

  • NOE (Nuclear Overhauser Effect): In the Step 2 product, an NOE correlation should be observed between the Pyrimidine C-5 Proton and the Amine 1 protons . If the amine is at C-2, no strong NOE to C-5 is typically seen (distance is greater).

  • Chemical Shift: The C-5 proton shifts upfield significantly (

    
     ppm) after C-6 substitution due to the electron-donating effect of the amine.
    
References
  • Regioselectivity in Pyrimidines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1][5]

    • Source: Journal of Organic Chemistry / ACS.
    • URL:[Link]

    • Relevance: Establishes the rule that C-4/C-6 is the primary site of attack over C-2 in aryl-substituted dichloropyrimidines.
  • Scaffold Synthesis via Suzuki

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[6]

    • Source: Molecules (MDPI).
    • URL:[Link]

    • Relevance: Provides conditions for coupling boronic acids to chloro-pyrimidines without scrambling.
  • Kinase Inhibitor Design (Aurora/EGFR)

    • Title: Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors.[7]

    • Source: Journal of Medicinal Chemistry.[8]

    • URL:[Link]

    • Relevance: Validates the "ortho-chloro" phenyl moiety for inducing
  • General Pyrimidine Reactivity

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL:[Link]

    • Relevance: Mechanistic explanation of LUMO coefficients driving the C-6 vs C-2 selectivity.

Sources

Topic: Strategic Functionalization of the 4-Bromo-2-Chlorophenyl Moiety in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Strategic Value of Dihalogenated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," forming the backbone of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] When appended with a dihalogenated phenyl group, specifically the 4-bromo-2-chlorophenyl moiety, its utility expands exponentially. This arrangement is not a random assortment of atoms but a carefully designed synthetic platform. It presents chemists with two distinct reactive handles—a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond—that can be manipulated with high precision.

The power of this scaffold lies in the principle of regioselective functionalization . The differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is the key, with the general trend being C-I > C-Br > C-Cl.[3][4][5] This predictable hierarchy allows for the sequential and controlled introduction of diverse molecular fragments, enabling the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological profile. This guide provides a detailed exploration of the core palladium-catalyzed methodologies used to unlock the synthetic potential of 4-bromo-2-chlorophenyl pyrimidines, grounded in mechanistic understanding and field-proven protocols.

Pillar 1: The Principle of Regioselective Cross-Coupling

The cornerstone of functionalizing the 4-bromo-2-chlorophenyl moiety is the significant difference in bond dissociation energy and, consequently, reactivity between the C-Br and C-Cl bonds. In the context of the palladium catalytic cycle, the oxidative addition of the Pd(0) catalyst to the C-Br bond occurs under significantly milder conditions than its addition to the more robust C-Cl bond.[5][6]

Causality Behind Selectivity:

  • Oxidative Addition Rate: The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center.[7] The C-Br bond is weaker and more polarizable than the C-Cl bond, making it kinetically favored for this insertion.

  • Catalyst and Ligand Tuning: By carefully selecting the palladium catalyst and, more importantly, the phosphine ligand, we can create a catalytic system that is active enough to cleave the C-Br bond efficiently while leaving the C-Cl bond untouched. More forcing conditions or the use of highly active, sterically demanding ligands are typically required to activate the C-Cl bond.[5]

This selective reactivity enables a powerful synthetic strategy: first, a coupling reaction is performed at the C-4 (bromo) position. The resulting product, now bearing a new substituent and an intact C-Cl bond, becomes the substrate for a second, distinct functionalization at the C-2 (chloro) position.

G cluster_0 Sequential Functionalization Workflow Start 4-Bromo-2-Chlorophenyl Pyrimidine Scaffold Step1 Condition Set A (Mild) Selective C-Br Functionalization Start->Step1 Intermediate 4-R¹-2-Chlorophenyl Pyrimidine Intermediate Step1->Intermediate Step2 Condition Set B (Forcing) C-Cl Functionalization Intermediate->Step2 Product 4-R¹-2-R²-Phenyl Pyrimidine Final Product Step2->Product

Caption: Logical workflow for sequential cross-coupling reactions.

Pillar 2: Core Methodologies & Experimental Protocols

The functionalization of the 4-bromo-2-chlorophenyl pyrimidine core is dominated by a suite of robust and versatile palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in pharmaceutical development due to its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids and esters.[6][8]

Expertise & Causality: The key to achieving selectivity at the C-Br position is to use a catalyst system that is sufficiently reactive for the C-Br bond but not for the C-Cl bond at a given temperature.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a workhorse catalyst that is often sufficient for activating C-Br bonds without disturbing C-Cl bonds at moderate temperatures (e.g., 90 °C).[9][10] For more challenging substrates, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is used.

  • Base: A base is required to activate the boronic acid in the transmetalation step.[11] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly employed.[12] The choice of base can influence reaction rate and selectivity; K₃PO₄ is often effective in dioxane/water solvent systems.

  • Solvent: A biphasic solvent system, such as 1,4-dioxane and water, is frequently used to dissolve both the organic substrate and the inorganic base.[9][13]

G cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br L₂ Pd0->PdII Ar-Br ArX Ar-Br Cycle_Top Oxidative Addition Cycle_Top->PdII PdII_R Ar-Pd(II)-R L₂ PdII->PdII_R R-B(OH)₂ RBOH2 R-B(OH)₂ + Base Cycle_Right Transmetalation Cycle_Right->PdII_R PdII_R->Pd0 Ar-R ArR Ar-R Cycle_Bottom Reductive Elimination Cycle_Bottom->Pd0

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Data Presentation: Typical Conditions for Selective Suzuki Coupling

ComponentExample ReagentsMolar Ratio (vs. Substrate)Typical SolventsTemp (°C)Notes
Substrate 5-(4-Bromo-2-chlorophenyl)-pyrimidine1.0 equiv.1,4-Dioxane / H₂O90 - 100The C-Cl bond remains intact under these conditions.
Boronic Acid Aryl/Heteroaryl-B(OH)₂1.1 - 1.2 equiv.(10:1 v/v)Electron-rich boronic acids tend to react faster.[13]
Catalyst Pd(PPh₃)₄0.05 equiv. (5 mol%)Toluene / H₂OPre-catalyst is air-stable and convenient.
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv.(4:1 v/v)K₃PO₄ is often a good choice for this solvent system.[10]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • Vessel Preparation: To an oven-dried Schlenk flask, add the 4-bromo-2-chlorophenyl pyrimidine substrate (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. Degassing (e.g., by sparging with argon for 20 minutes) is crucial to remove dissolved oxygen.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-2-chlorophenyl pyrimidine derivative.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[16]

Expertise & Causality: This reaction is highly dependent on the choice of ligand and base.

  • Ligand: The oxidative addition complex is often unreactive toward the amine directly. The ligand's role is to facilitate the subsequent steps. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or chelating phosphines (e.g., BINAP, Xantphos) are essential.[17] They promote the reductive elimination step and stabilize the active catalytic species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like cesium carbonate (Cs₂CO₃) can be used with certain catalyst systems.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard to prevent quenching of the strong base.

Data Presentation: Typical Conditions for Selective Buchwald-Hartwig Amination

ComponentExample ReagentsMolar Ratio (vs. Substrate)Typical SolventsTemp (°C)Notes
Substrate 4-Bromo-2-chlorophenyl pyrimidine1.0 equiv.Toluene100 - 110Rigorously anhydrous conditions are essential.
Amine Primary or Secondary Amine1.2 - 1.5 equiv.1,4-DioxaneAmmonia equivalents like benzophenone imine can be used for primary anilines.[15]
Catalyst Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05 equiv.This is a Pd(0) or Pd(II) pre-catalyst that forms the active Pd(0) in situ.
Ligand Xantphos, BINAP, BrettPhos0.02 - 0.10 equiv.Ligand choice is critical and often requires screening.
Base NaOtBu or Cs₂CO₃1.5 - 2.5 equiv.NaOtBu is very effective but moisture-sensitive.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), the phosphine ligand (e.g., BINAP, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 4-bromo-2-chlorophenyl pyrimidine substrate (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe.

  • Reaction: Seal the tube and heat in an oil bath at 110 °C with vigorous stirring for 8-16 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium residues, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-amino-2-chlorophenyl pyrimidine product.

C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction provides a direct route to introduce alkyne functionalities, which are valuable as synthetic handles for further chemistry (e.g., click chemistry) or as structural components in materials science and medicinal chemistry.[18]

Expertise & Causality: This reaction uniquely employs a dual-catalyst system.

  • Palladium Catalyst: As in other couplings, a Pd(0) species [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂] facilitates the oxidative addition to the C-Br bond.[3]

  • Copper (I) Co-catalyst: A copper salt, typically copper(I) iodide (CuI), is crucial.[18][19] It reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the organopalladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.[20]

  • Amine Base: An amine base, such as triethylamine (Et₃N) or piperidine, serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.[3]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_X Ar-Pd(II)-Br L₂ Pd0->PdII_X Oxidative Addition PdII_X->Pd0 Reductive Elimination PdII_R Ar-Pd(II)-C≡C-R L₂ Alkyne R-C≡C-H CuX Cu(I)Br Alkyne->CuX + Base Cu_Acetylide R-C≡C-Cu CuX->Cu_Acetylide Cu_Acetylide->PdII_X Transmetalation PdII_R->Pd0 Product Ar-C≡C-R

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Data Presentation: Typical Conditions for Selective Sonogashira Coupling

ComponentExample ReagentsMolar Ratio (vs. Substrate)Typical SolventsTemp (°C)Notes
Substrate 4-Bromo-2-chlorophenyl pyrimidine1.0 equiv.THF / Et₃NRT - 60The reaction is often run at room temperature.
Alkyne Terminal Alkyne1.1 - 1.5 equiv.The alkyne must have a terminal proton (C-H).
Pd Catalyst PdCl₂(PPh₃)₂0.02 equiv. (2 mol%)DMFA common and effective pre-catalyst.
Cu Co-catalyst CuI0.04 - 0.05 equiv. (4-5 mol%)Essential for the formation of the copper acetylide.[3]
Base Et₃N or PiperidineCan be used as solventMust be anhydrous.

Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the 4-bromo-2-chlorophenyl pyrimidine substrate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) iodide co-catalyst (CuI, 0.04 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for the required time (e.g., 6-16 hours).

  • Monitoring & Work-up: Monitor progress by TLC. Upon completion, filter the reaction mixture through Celite to remove catalysts and dilute with an organic solvent like ethyl acetate. Wash the filtrate with aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the 4-alkynyl-2-chlorophenyl pyrimidine product.

Conclusion

The 4-bromo-2-chlorophenyl pyrimidine scaffold is a testament to the power of strategic design in chemical synthesis. The predictable and exploitable difference in reactivity between its C-Br and C-Cl bonds provides a robust platform for building molecular complexity. Through the judicious application of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—researchers can selectively and sequentially introduce a vast array of functionalities. The protocols and principles outlined in this guide serve as a foundational framework for chemists in drug discovery and materials science to leverage this versatile building block in the creation of novel and impactful molecules.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Cross-coupling reaction. Wikipedia.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. YouTube.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. YouTube.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Polysubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The precise installation of diverse substituents onto the pyrimidine ring is crucial for modulating their biological activity and physicochemical properties. Among the myriad of substituted pyrimidines, 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine stands out as a versatile building block. Its multiple reactive sites—three distinct chlorine atoms on the pyrimidine ring and a bromine atom on the phenyl substituent—offer a rich platform for sequential and regioselective functionalization. This application note provides a comprehensive guide to the microwave-assisted synthesis of this key intermediate and its subsequent derivatization through palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1] This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Synthesis of the Core Scaffold: 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

The synthesis of the title compound can be efficiently achieved via a regioselective Suzuki-Miyaura cross-coupling reaction between commercially available 2,4,6-trichloropyrimidine and (4-bromo-2-chlorophenyl)boronic acid. The regioselectivity of this reaction is a key consideration. In polychloropyrimidines, the C4 and C6 positions are generally more reactive towards oxidative addition of palladium than the C2 position.[2] This preferential reactivity allows for a controlled, stepwise functionalization of the pyrimidine core.

Protocol 1: Microwave-Assisted Synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

This protocol outlines a microwave-assisted Suzuki coupling to prepare the title compound. The choice of a palladium catalyst and a suitable base is critical for achieving high yields and selectivity.

Experimental Workflow:

G reagents 2,4,6-Trichloropyrimidine (4-Bromo-2-chlorophenyl)boronic acid Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O microwave Microwave Irradiation 100 °C, 15 min reagents->microwave Reaction Setup workup Aqueous Workup (EtOAc extraction) microwave->workup Post-reaction purification Column Chromatography workup->purification product 4-(4-Bromo-2-chlorophenyl)- 2,6-dichloropyrimidine purification->product

Caption: Workflow for the synthesis of the target pyrimidine.

Step-by-Step Protocol:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4,6-trichloropyrimidine (1.0 mmol), (4-bromo-2-chlorophenyl)boronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with aryl chlorides.[3]

  • Base: Potassium carbonate is an effective inorganic base for the Suzuki reaction, facilitating the transmetalation step.

  • Solvent: The 1,4-dioxane/water solvent system is a standard choice for Suzuki reactions, as it solubilizes both the organic and inorganic reagents.

  • Microwave Conditions: Microwave heating at 100°C for a short duration (15 minutes) provides the necessary energy for rapid reaction completion while minimizing the formation of byproducts that can occur with prolonged heating.[3]

Microwave-Assisted Derivatization Reactions

The synthesized 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a versatile platform for further diversification. The remaining chlorine atoms at the C2 and C6 positions, as well as the bromine atom on the phenyl ring, can be selectively targeted in subsequent cross-coupling reactions.

A. Regioselective Suzuki-Miyaura Coupling

Further Suzuki coupling can be performed to introduce a second aryl or heteroaryl group. The reactivity of the remaining chlorine atoms follows the order C6 > C2, allowing for a second regioselective substitution at the C6 position under controlled conditions.

Protocol 2: Microwave-Assisted C6-Arylation via Suzuki Coupling

ParameterConditionRationale
Substrate 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidineStarting material with reactive C6-Cl bond.
Boronic Acid Arylboronic acid (1.1 equiv)Introduces the desired aryl substituent.
Catalyst Pd(PPh₃)₄ (5 mol%)Effective for Suzuki coupling of heteroaryl chlorides.[3]
Base K₂CO₃ (3.0 equiv)Facilitates transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)Standard solvent system for Suzuki reactions.
Microwave 120°C, 20 minHigher temperature to activate the less reactive C6-Cl bond.

Experimental Workflow:

G substrate 4-(Aryl)-2,6-dichloropyrimidine Arylboronic acid Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O microwave Microwave Irradiation 120 °C, 20 min substrate->microwave Reaction Setup workup Aqueous Workup microwave->workup Post-reaction purification Column Chromatography workup->purification product 4-(Aryl)-6-(Aryl')-2-chloropyrimidine purification->product

Caption: Workflow for C6-arylation of the pyrimidine core.

B. Sonogashira Coupling for Alkynylpyrimidine Synthesis

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be employed to introduce alkynyl moieties at the C6 position of the pyrimidine ring.

Protocol 3: Microwave-Assisted C6-Alkynylation via Sonogashira Coupling

ParameterConditionRationale
Substrate 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidineStarting material.
Alkyne Terminal alkyne (1.2 equiv)The alkyne coupling partner.
Catalyst PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)Standard catalyst system for Sonogashira reactions.[4]
Base Triethylamine (TEA)Acts as both a base and a solvent.
Solvent Toluene or DMFAprotic polar solvents are suitable for this reaction.
Microwave 100°C, 10-15 minRapid heating accelerates the catalytic cycle.[4]

Step-by-Step Protocol:

  • In a microwave vial, combine 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add degassed triethylamine (3 mL) and toluene (2 mL).

  • Seal the vial and irradiate in a microwave reactor at 100°C for 10-15 minutes.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the C6-alkynylated product.

C. Buchwald-Hartwig Amination for the Synthesis of Aminopyrimidines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction can be applied to introduce primary or secondary amines at the C4 or C6 positions of the pyrimidine core. A highly regioselective amination at the C4 position of 6-aryl-2,4-dichloropyrimidines has been reported.[6]

Protocol 4: Microwave-Assisted C4-Amination via Buchwald-Hartwig Coupling

ParameterConditionRationale
Substrate 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidineStarting material.
Amine Primary or secondary amine (1.2 equiv)The nitrogen nucleophile.
Catalyst Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)A highly active catalyst system for C-N coupling.[5][7]
Base NaOtBu or K₃PO₄ (2.0 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are essential.
Microwave 130-150°C, 10-30 minHigher temperatures are often needed for C-N bond formation.[5][7]

Reaction Mechanism Overview (Buchwald-Hartwig Amination):

G cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C R-Pd(II)(X)L_n B->C D Amine Coordination & Deprotonation C->D HNR'R'', Base E R-Pd(II)(NR'R'')L_n D->E F Reductive Elimination E->F F->A Product Release G R-NR'R'' F->G

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a highly valuable and versatile building block for the synthesis of complex polysubstituted pyrimidines. Microwave-assisted synthesis provides a rapid, efficient, and often more selective means of preparing this intermediate and its derivatives. The protocols and principles outlined in this application note offer a robust starting point for researchers in drug discovery and materials science to explore the rich chemical space accessible from this scaffold. The ability to perform regioselective Suzuki, Sonogashira, and Buchwald-Hartwig couplings under microwave irradiation opens up a vast array of possibilities for creating novel molecules with tailored properties.

References

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(49), 6463-6465. [Link]

  • Sun, C., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 455-458. [Link]

  • Surakhot, Y., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(23), 8206. [Link]

  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

  • Surakhot, Y., et al. (2022). Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. Kaunas University of Technology. [Link]

  • Zucca, C., et al. (2001). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. Tetrahedron Letters, 42(6), 1031-1033. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 132-137. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Pchalek, K., et al. (2021). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 26(11), 3326. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Garg, N. K., & Sarpong, R. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(11), 2636-2649. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Nie, A., Wang, J., & Huang, Z. (2006). Microwave-assisted solution-phase parallel synthesis of 2,4,6-trisubstituted pyrimidines. Journal of Combinatorial Chemistry, 8(5), 646-648. [Link]

  • Wang, L., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). [Link]

  • Taniya, O. S., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4220. [Link]

  • Qureshi, F., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2022, 1-21. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Pinto, M. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 12(7), 1351. [Link]

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine. (2013).
  • Sudha Rani, K., et al. (2016). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 8(2), 224-230. [Link]

  • Li, J., et al. (2021). Microwave-assisted, Copper-free Sonogashira Coupling Between Aryl Halides and Terminal Alkynes Using Recyclable Ionic Liquid and Catalyst. Letters in Organic Chemistry, 18(8), 624-629. [Link]

  • Irfan, M., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1053. [Link]

Sources

Application Note: Chemoselective Functionalization of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the chemoselective functionalization of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine . This scaffold serves as a critical intermediate for synthesizing kinase inhibitors (e.g., CDK, p38 MAPK) and GPCR antagonists by providing three distinct electrophilic sites for orthogonal functionalization.

Executive Summary

The 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine scaffold offers a unique "tri-electrophilic" platform for medicinal chemistry. Its structural asymmetry allows for highly predictable, sequential functionalization. This guide provides validated protocols for transforming this intermediate into high-value pharmaceutical candidates, specifically focusing on regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Key Applications
  • Kinase Inhibitors: Synthesis of type I/II inhibitors targeting CDK, JAK, and FAK families.

  • GPCR Antagonists: Development of structural isomers of P2X3 antagonists (e.g., Gefapixant analogs).[1]

  • Library Generation: Rapid access to 2,4,6-trisubstituted pyrimidine libraries via sequential substitution.

Reactivity Profile & Mechanistic Insight[2][3][4][5]

Successful utilization of this scaffold relies on exploiting the reactivity differences between the three halogenated sites.

Electrophilic Hierarchy
  • C-6 Chlorine (Pyrimidine): Most reactive. The position para to N1 (and meta to the aryl group) is highly activated for SNAr due to the inductive effect of the ring nitrogens and the lack of steric hindrance compared to C-2.

  • C-2 Chlorine (Pyrimidine): Moderately reactive. Positioned between two nitrogens, it is electronically activated but less reactive than C-6 in 4-substituted pyrimidines due to lone-pair repulsion from incoming nucleophiles and subtle electronic delocalization effects.

  • Phenyl Bromide (C-4'): Reactive in metal-catalyzed cross-coupling (Suzuki/Buchwald). It is generally orthogonal to SNAr conditions but less reactive than pyrimidinyl chlorides in oxidative addition if the pyrimidine ring is not deactivated.

  • Phenyl Chlorine (C-2'): Least reactive. Typically remains inert under standard conditions, serving as a lipophilic handle or a site for late-stage forcing conditions.

Reactivity Map

ReactivityMap cluster_legend Reaction Order Scaffold 4-(4-Bromo-2-chlorophenyl)- 2,6-dichloropyrimidine C6_Cl C-6 Chlorine (Most Reactive) Target: 1° Amines/Alkoxides Scaffold->C6_Cl 1. S_NAr (0°C) C2_Cl C-2 Chlorine (Moderately Reactive) Target: 2° Amines/Heterocycles Scaffold->C2_Cl 2. S_NAr (Heat) Ar_Br Phenyl Bromide (Pd-Reactive) Target: Boronic Acids Scaffold->Ar_Br 3. Suzuki/Buchwald Kinetic Control Kinetic Control Thermodynamic/Forcing Thermodynamic/Forcing Kinetic Control->Thermodynamic/Forcing Catalytic Catalytic Thermodynamic/Forcing->Catalytic

Caption: Hierarchy of electrophilic sites allowing sequential functionalization.

Experimental Protocols

Protocol A: Regioselective SNAr at C-6 (Introduction of Amine 1)

Objective: To introduce a primary amine at the C-6 position with >95% regioselectivity.

Materials:

  • Starting Material: 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine (1.0 eq)

  • Nucleophile: Aniline or Aliphatic Amine (1.05 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Isopropanol (IPA) or THF

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (29.6 mmol) of starting material in 100 mL of IPA in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature is essential to prevent competitive substitution at C-2.

  • Addition: Add DIPEA (4.6 g, 35.5 mmol) followed by the slow, dropwise addition of the amine (31.0 mmol) over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3]

  • Work-up:

    • If product precipitates: Filter the solid, wash with cold IPA (2 x 10 mL) and water (2 x 20 mL). Dry under vacuum at 45 °C.

    • If soluble: Concentrate solvent, dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Yield Expectation: 85–92%.

  • QC Check: 1H NMR should show the loss of one pyrimidine proton signal shift or integration change, and LC-MS should confirm mono-substitution.

Protocol B: SNAr at C-2 (Introduction of Amine 2)

Objective: To displace the remaining C-2 chlorine with a second nucleophile.

Materials:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) (1.5 eq)

  • Base: K2CO3 (2.0 eq) or Cs2CO3

  • Solvent: DMSO or NMP (for difficult substrates) or Dioxane (standard)

Step-by-Step Methodology:

  • Preparation: Suspend Intermediate A (5.0 mmol) and K2CO3 (10.0 mmol) in 15 mL of DMSO.

  • Addition: Add the secondary amine (7.5 mmol).

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: The C-2 position is deactivated by the electron-donating group installed at C-6. Higher temperatures are required.

  • Work-up: Cool to RT. Pour into ice-water (100 mL).

    • Solid product: Filter, wash with water, and dry.

    • Oily product: Extract with EtOAc (3x), wash organic layer with LiCl (5% aq) to remove DMSO, dry, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Protocol C: Suzuki-Miyaura Coupling at Phenyl-Br

Objective: To functionalize the aryl ring, creating the final biaryl/heterobiaryl scaffold.

Materials:

  • Intermediate B (from Protocol B) (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4

  • Base: Na2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge Intermediate B, Boronic acid, and Base into a reaction vial. Add solvents.[4] Sparge with Nitrogen/Argon for 10 minutes. Critical: Oxygen removal is vital to prevent homocoupling.

  • Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.

  • Reaction: Seal and heat to 90 °C for 4–16 hours.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Wash pad with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Chromatography. Scavenge residual Pd if necessary for biological testing.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing a library of kinase inhibitors from the core scaffold.

SynthesisWorkflow SM Starting Material 4-(4-Bromo-2-chlorophenyl)- 2,6-dichloropyrimidine Step1 Step 1: C-6 Functionalization (S_NAr, 0°C) SM->Step1 Int1 Intermediate 1 (Mono-amino-chloro) Step1->Int1 Regioselectivity >95% Step2 Step 2: C-2 Functionalization (S_NAr, 80°C) Int1->Step2 Int2 Intermediate 2 (Diamino-bromo-aryl) Step2->Int2 Deactivated Core Step3 Step 3: Aryl Coupling (Suzuki, 90°C) Int2->Step3 Final Final Target (Kinase Inhibitor Scaffold) Step3->Final Cross-Coupling

Caption: Sequential synthesis workflow for tri-functionalized pyrimidine targets.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Regioselectivity (Step 1) Temperature too highStrictly maintain < 5 °C during addition.
Steric bulk of amineFor bulky amines, C-6 selectivity is naturally enhanced. For small amines (NH3), lower temp to -20 °C.
Incomplete Reaction (Step 2) Deactivated ringSwitch solvent to NMP; increase temp to 120 °C; use microwave irradiation.
Pd-Catalyst Poisoning (Step 3) Free amines coordinating PdUse Pd(dppf)Cl2 (bidentate ligand) which is more robust than Pd(PPh3)4; increase catalyst loading.
Hydrolysis Byproducts Wet solventsUse anhydrous solvents for Step 1 & 2. Store reagents under inert atmosphere.

References

  • Regioselectivity in Pyrimidines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[5]

    • Source: Organic Letters (2006).
    • Link:[Link]

    • Context: Establishes the C-4 (equivalent to C-6 in this scaffold) preference for SNAr.
  • P2X3 Antagonist Chemistry

    • Title: Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Efficacious P2X3 Receptor Antagonist.
    • Source: Journal of Medicinal Chemistry (2019).
    • Link:[Link]

    • Context: Describes the synthesis of rel
  • General Pyrimidine Functionalization

    • Title: Nucleophilic Aromatic Substitution on Heterocycles.[6][7][8]

    • Source: The Journal of Organic Chemistry.
    • Link:[Link]

Sources

Troubleshooting & Optimization

Purification methods for removing regioisomers in dichloropyrimidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for


 Regioisomers in Dichloropyrimidines
Date:  February 15, 2026
Author:  Senior Application Scientist, Process Chemistry Division

Introduction

In the functionalization of 2,4-dichloropyrimidines via Nucleophilic Aromatic Substitution (


), regioselectivity is the primary challenge.[1][2] While electronic control typically favors substitution at the C4 position  (due to para-like resonance stabilization of the Meisenheimer intermediate), steric factors, solvent polarity, and Lewis acid additives can shift selectivity toward C2  or generate difficult-to-separate mixtures.

This guide addresses the purification of these regioisomers. It is designed to move you from "crude mixture" to "analytical purity" using self-validating protocols.

Module 1: Diagnostic & Prevention

Before attempting purification, confirm the nature of your mixture.

The Regioselectivity Landscape

The following pathway illustrates why mixtures occur and how to identify your major isomer.

G Start 2,4-Dichloropyrimidine Intermediate Meisenheimer Complex Start->Intermediate Attack Nu + Nucleophile (Nu) ProductC4 C4-Substituted (Major - Kinetic) Intermediate->ProductC4 Standard Conditions (Low Steric Bulk) ProductC2 C2-Substituted (Minor - Thermodynamic/Steric) Intermediate->ProductC2 Bulky Nu / Lewis Acid Bis Bis-Substituted (Over-reaction) ProductC4->Bis Excess Nu / High Temp ProductC2->Bis Excess Nu

Figure 1: Reaction pathway showing the divergence of regioisomers based on steric and electronic control.

FAQ: Analytical Diagnosis

Q: How do I quickly distinguish C2 from C4 substitution by NMR? A: Proton chemical shifts are your primary indicator. The proton at C2 is flanked by two nitrogens, making it significantly more deshielded than the proton at C6 (adjacent to C5).

FeatureC4-Substituted Product (Retains C2-H)C2-Substituted Product (Retains C4-Cl / C6-H)
Key Proton H-2 (singlet)H-6 (doublet)
Shift (

)
8.0 – 8.5 ppm (Deshielded)6.5 – 7.5 ppm (Shielded)
Coupling Singlet (s)Doublet (d,

Hz) coupled to H-5
Carbon NMR C2 peak > 155 ppmC6 peak < 155 ppm

Module 2: Chromatographic Purification

Use this module when


 or for small-scale (<1g) batches.
Protocol A: Modified Flash Chromatography

Standard silica often fails because pyrimidines can streak (tail) due to interaction with acidic silanols.

The "Self-Validating" Solvent System:

  • Base Modifier: Always add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase. This neutralizes silica acidity and sharpens peaks.
    
  • Solvent Choice:

    • Standard: Hexanes / Ethyl Acetate (3:1 to 1:1).

    • Polar Isomers: Dichloromethane (DCM) / Methanol (98:2 to 95:5).

    • Difficult Separation: Toluene / Acetone (Start 10:1). Note: Toluene often provides better selectivity for regioisomers than Hexanes due to

      
      -
      
      
      
      interactions.

Step-by-Step Optimization:

  • TLC Screening: Spot your crude on a TLC plate. Run in 100% DCM.

    • If

      
      : Switch to DCM/MeOH.
      
    • If

      
      : Switch to Hex/EtOAc.
      
  • Gradient Design: Do not run a linear 0-100% gradient.

    • Equilibrate column with 2 CV (Column Volumes) of starting solvent.

    • Hold at low polarity (where product does not elute) for 2 CV to flush non-polar impurities.

    • Ramp slowly (e.g., 1% increase per minute) through the expected elution zone.

Module 3: Crystallization & Solubility

Use this module for scale-up (>5g) or when chromatography fails (


).

Regioisomers often possess vastly different crystal lattice energies due to symmetry breaking. The C4-isomer is often more symmetric and packs better, making it less soluble.

Protocol B: The "Dual-Solvent" Recrystallization

This protocol uses a Good Solvent (GS) to dissolve and a Poor Solvent (PS) to crash out the major isomer.

Common Pairs for Pyrimidines:

  • DCM (GS) / Hexanes (PS)

  • Ethanol (GS) / Water (PS)

  • Acetone (GS) / Water (PS)

Procedure:

  • Dissolution: Place crude solid in a flask. Add the GS (e.g., hot Ethanol) dropwise with stirring until the solid just dissolves.

    • Checkpoint: If you have insoluble black tar, filter it hot immediately.

  • Nucleation: Remove from heat. Add the PS (e.g., Water) dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of GS to clear the cloudiness.

  • Crystal Growth:

    • Wrap flask in a towel (insulation) to cool slowly to Room Temp (RT).

    • Once at RT, move to 4°C (fridge) for 4 hours.

  • Harvest: Filter the crystals. Wash with cold PS .

    • Analysis: Check the mother liquor by TLC. It should be enriched in the minor isomer.

Troubleshooting "Oiling Out": If your product comes out as an oil instead of crystals:

  • Cause: The solution cooled too fast or the impurity profile is too high.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

Module 4: Chemical Scavenging (The "Nuclear Option")

Use this when separation is impossible by physical means.

If you have a mixture of C4-Product (Major) and C2-Product (Minor) , and they co-elute, you can exploit the reactivity difference of the remaining chlorine atom.

Concept: The chlorine at C2 (in the C4-product) and the chlorine at C4 (in the C2-product) have different hydrolytic stabilities.

  • C4-Cl is generally more reactive toward hydrolysis than C2-Cl .

Protocol:

  • Dissolve mixture in THF/Water (1:1).

  • Add 1.0 equivalent of LiOH.

  • Stir at RT.[3] Monitor by LCMS.[4]

  • The C2-substituted product (which still has a reactive C4-Cl) will often hydrolyze to the pyridinone (hydroxyl form) faster than the desired product.

  • Workup: The hydrolyzed byproduct is now highly polar/acidic.

    • Perform an Acid/Base extraction.[5][6][7] The byproduct stays in the aqueous base layer; your desired product (neutral) extracts into DCM.

Decision Matrix

DecisionTree Start Crude Mixture CheckTLC Check TLC (Delta Rf) Start->CheckTLC HighSep Rf Diff > 0.15 CheckTLC->HighSep Yes LowSep Rf Diff < 0.15 CheckTLC->LowSep No Flash Flash Chromatography (Protocol A) HighSep->Flash State Physical State? LowSep->State Solid Solid State->Solid Crystalline Oil Oil/Gum State->Oil Amorphous Cryst Recrystallization (Protocol B) Solid->Cryst Chem Chemical Scavenging (Module 4) Oil->Chem

Figure 2: Purification Decision Matrix based on separation factor (


) and physical state.

References

  • Regioselectivity Mechanisms in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology (QM Magic Class).
    • URL:[Link]

  • C2-Selective Synthesis

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (NIH PubMed).
    • URL:[Link]

  • Recrystalliz

    • Title: Recrystallization: The primary method for purifying solid organic compounds.[3][8]

    • Source: UMass Amherst, Department of Chemistry.
    • URL:[Link]

  • Chrom

    • Title: Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.[9]

    • Source: Journal of Separ
    • URL:[Link]

Sources

Solving solubility issues with 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific solubility and handling challenges associated with 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine .

This response is structured as a Tier 3 Technical Support Resource , designed for researchers requiring immediate, actionable protocols for synthesis and biological evaluation.

Case Reference: Solubility Optimization & Handling Compound Class: Polyhalogenated Heterobiaryl Physicochemical Profile: High Lipophilicity (LogP est.[1][2] >4.5), Low Aqueous Solubility, Hydrolytically Sensitive (C2/C6-chloro positions).[2]

Executive Summary: The Solubility Paradox

This compound presents a classic "brick dust" profile: it is a planar, polyhalogenated aromatic system that exhibits strong


-

stacking in the solid state (high melting point) and extreme hydrophobicity in solution.[2]

The Core Challenge:

  • In Synthesis: It requires polar aprotic solvents to disrupt crystal lattice energy but risks "oiling out" upon non-polar addition.[1][2]

  • In Biology: It precipitates immediately upon contact with aqueous buffers due to the "chaotropic effect" of the halogenated scaffold.[2]

Stock Solution Preparation (Root Cause Analysis)[2]

Many "insolubility" reports stem from micro-precipitation caused by wet hygroscopic solvents.[1][2] The 2,6-dichloropyrimidine core is susceptible to hydrolysis, generating insoluble hydroxypyrimidine byproducts that mimic the starting material but refuse to redissolve.[2]

Recommended Solvent Systems
SolventSolubility RatingApplicationTechnical Note
Anhydrous DMSO Excellent (>100 mM)Bio-Assays / StorageCRITICAL: Use fresh ampules. Water >0.1% initiates hydrolysis and precipitation.[1][2]
DMAc (Dimethylacetamide) Superior (>150 mM)Chemical SynthesisBetter thermal stability than DMSO; less likely to decompose at >80°C.
THF (Tetrahydrofuran) Good (50-100 mM)Reactions (0-60°C)Must be inhibited-free for sensitive catalysis.[2] Risk of precipitation if cooled too fast.[1][2]
Ethanol/Methanol Poor (<10 mM)AVOID Promotes solvolysis (nucleophilic attack by alcohol) at C6 position.[1][2]
Protocol: The "Dry-Sonicate-Warm" Method

Standard vortexing is insufficient for this compound due to high lattice energy.

  • Weighing: Weigh compound into a glass vial (avoid plastic; lipophiles can leach plasticizers).[1][2]

  • Solvent Addition: Add Anhydrous DMSO (stored over molecular sieves).[1][2]

  • Thermal Shock: Warm the vial to 40°C for 5 minutes.

  • Sonication: Sonicate in a bath for 10 minutes.

    • Checkpoint: Hold vial to light.[1][2] If the solution is hazy, it is a suspension, not a solution. Repeat warming.[1][2]

  • Storage: Store at -20°C. Note: If precipitate forms upon thawing, you must repeat the Warm/Sonicate cycle. Do not use the supernatant.

Troubleshooting Guide (Q&A Format)

Scenario A: Chemical Synthesis (SNAr & Cross-Coupling)

Q: I am trying to react the compound with an amine in ethanol, but it remains a suspension and the reaction is slow. What is happening? A: You are fighting two forces: poor solubility in protic solvents and the "templating effect" of the solid state.[2]

  • The Fix: Switch to DMAc or NMP (N-methyl-2-pyrrolidone). These dipolar aprotic solvents solvate the pyrimidine core, exposing the C6-chloride to nucleophilic attack.

  • The Causality: Ethanol forms a solvation shell that actually stabilizes the ground state of the starting material or fails to dissolve it entirely.[2] DMAc raises the ground state energy of the nucleophile, accelerating the reaction (SNAr) while keeping the electrophile in solution.[2]

Q: Upon adding water to quench my reaction, the product oils out as a sticky gum instead of a solid. How do I fix this? A: This is common with lipophilic pyrimidines.[1][2] The "gum" is a supercooled liquid trapped with impurities.[1][2]

  • The Protocol:

    • Decant the aqueous layer.[1][2]

    • Dissolve the gum in a minimal amount of DCM (Dichloromethane) .

    • Add a co-solvent like Hexane or Cyclohexane dropwise with vigorous stirring.[1][2]

    • Seeding: Scratch the glass side with a spatula to induce nucleation.[1][2]

Scenario B: Biological Assays (Cell/Enzyme)

Q: When I dilute my 10 mM DMSO stock into the culture medium, I see fine white needles under the microscope. Is my compound degrading? A: Likely not degrading, but crashing out . This compound has extremely low aqueous solubility (likely <1


M).[1][2] Direct dilution from 100% DMSO to aqueous buffer creates a "supersaturation spike."[1][2]
  • The Fix: Use the Intermediate Dilution Method (see Diagram 1 below).[2]

  • Why: This steps down the solvent strength gradually, preventing the kinetic shock that forces rapid crystallization.[2]

Q: Can I use cyclodextrins to improve solubility? A: Yes, but with caution.

  • Recommendation: Use HP-

    
    -Cyclodextrin  or Sulfobutylether-
    
    
    
    -CD
    .[1]
  • Warning: The 4-phenyl substituent is bulky.[1] Ensure the cavity size of the cyclodextrin matches.[1][2] Standard

    
    -CD might be too small for the sterically hindered biphenyl-like system, leading to weak inclusion complexes.
    

Visualized Workflows

Diagram 1: Solubility Decision Tree & Dilution Strategy

This workflow ensures the compound remains in solution during the critical transition from stock to assay.[1][2]

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Primary Solvent Start->SolventSelect DMSO Anhydrous DMSO (Bio-Assay) SolventSelect->DMSO Biology DMAc Anhydrous DMAc (Synthesis) SolventSelect->DMAc Chemistry Check Visual Check: Clear Solution? DMSO->Check DMAc->Check Sonicate Warm (40°C) + Sonicate Check->Sonicate Hazy/Particulates DirectDilution Direct Dilution to Buffer (High Risk of Precip.) Check->DirectDilution Avoid StepDilution Intermediate Dilution Step (Recommended) Check->StepDilution Clear Sonicate->Check Assay Final Assay Plate (<1% DMSO) DirectDilution->Assay Precipitation Risk! StepDilution->Assay Dilute 1:10 into Media w/ Surfactant

Caption: Workflow for solubilization and dilution. The Intermediate Dilution Step involves diluting the 100% DMSO stock to 10% in buffer/media before the final dilution to 0.1-1%, reducing the kinetic shock of phase change.

Diagram 2: Reaction Optimization (SNAr Regioselectivity)

The 2,6-dichloro substitution pattern allows for sequential functionalization.[2] Solubility impacts regioselectivity.[1][2]

ReactionPath Compound 4-(4-Br-2-Cl-Ph)-2,6-Cl-Py (Starting Material) SolventA Solvent: Ethanol/MeOH (Protic) Compound->SolventA SolventB Solvent: THF/DMAc (Aprotic Polar) Compound->SolventB ResultA Suspension Slow Reaction Side Products (Solvolysis) SolventA->ResultA ResultB Homogeneous Solution Fast SNAr High C6 Selectivity SolventB->ResultB

Caption: Solvent influence on reactivity. Aprotic solvents (Green path) are required to maintain solubility and drive the nucleophilic aromatic substitution (SNAr) at the preferred C6 position.

References & Grounding

The protocols above are derived from established methodologies for handling polyhalogenated pyrimidines and hydrophobic heterocycles.

  • Solubility of Chlorinated Pyrimidines: Detailed analysis of 2,6-dichloropyrimidine derivatives in DMSO and DMF, highlighting the necessity of ultrasonic treatment and anhydrous conditions.

    • Source: BenchChem Technical Guide.[1][2] Link[2]

  • Regioselective Amination: Guidelines on solvent effects (THF/DMAc vs. Alcohols) for controlling SNAr reactions on 2,4-dichloropyrimidine scaffolds.

    • Source:Organic Letters, 2006, 8, 3, 395–398.[2] Link[2]

  • Handling Hydrophobic Inhibitors: Strategies for preventing precipitation of lipophilic compounds in protein assays, including DMSO limits and surfactant use.[1][2]

    • Source: ResearchGate Technical Discussions.[1][2] Link

  • Synthesis of 4-aryl-2,6-dichloropyrimidines: Methodologies for Suzuki coupling and subsequent handling of the resulting lipophilic intermediates.

    • Source:Atlantis Press, Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (Analogous Protocol). Link

Sources

Technical Support Center: Reaction Monitoring for Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Reaction Monitoring Techniques in Pyrimidine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring these critical chemical transformations. Pyrimidine scaffolds are central to numerous therapeutic agents, making the precise tracking of their functionalization reactions paramount for successful synthesis and process optimization.[1][2][3]

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying principles and rationale behind experimental choices.

Section 1: Foundational Techniques - The Chromatographic Workhorses

Chromatographic methods are fundamental to monitoring the progress of pyrimidine functionalization by separating reaction components over time.

1.1 Thin-Layer Chromatography (TLC)

Q1: My TLC shows multiple spots, and I can't distinguish my product from byproducts. How can I improve the resolution?

A1: This is a common issue arising from an inappropriate mobile phase. The goal is to find a solvent system that provides a good separation between your starting material, product, and any significant byproducts.

  • Systematic Solvent Screening: Start with a 1:1 mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[1] If all spots remain at the baseline, increase the polarity by adding a small amount of a more polar solvent like methanol. Conversely, if all spots are at the solvent front, decrease the polarity by increasing the proportion of the non-polar solvent.

  • Consider the Stationary Phase: While silica gel is standard, for very polar pyrimidines, a reverse-phase TLC plate (C18) might provide better separation with a polar mobile phase (e.g., water/acetonitrile).

Q2: My starting material and product have very similar Rf values on TLC. How can I confirm the reaction is progressing?

A2: When Rf values are close, visualization techniques become critical.

  • Multi-Wavelength UV Visualization: View the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Different aromatic systems can have distinct fluorescence or quenching properties.[1]

  • Staining: Use a variety of stains. An iodine chamber will visualize most organic compounds as temporary brown spots.[1] A potassium permanganate stain can be effective if your functionalization reaction involves the oxidation or reduction of a functional group, as it will react with oxidizable groups.

A detailed protocol for TLC monitoring can be found in Benchchem's application note.[1]

1.2 High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC)

Q3: I'm seeing broad or tailing peaks for my pyrimidine compounds in my HPLC chromatogram. What's causing this, and how can I fix it?

A3: Peak broadening or tailing often points to secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause & Solution Table:

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions Basic pyrimidine nitrogens can interact with residual acidic silanol groups on the silica-based column, causing tailing.Use a mobile phase buffer to maintain a consistent pH (typically between 2 and 8 for silica columns).[4][5] Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column).
Mobile Phase Mismatch The sample solvent is significantly stronger than the mobile phase, causing the sample to spread before reaching the column.Whenever possible, dissolve your sample in the mobile phase.[4][6]
Column Overload Injecting too much sample can saturate the stationary phase.Dilute your sample and re-inject.[6]
Contamination Buildup of strongly retained compounds on the column or guard column.Flush the column with a strong solvent.[4][5] Replace the guard column if necessary.[4]

Q4: My retention times are drifting between injections. How can I achieve more consistent results?

A4: Retention time instability is often due to subtle changes in the HPLC system.

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[4][7]

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[6][7] If using a gradient, ensure the pump is functioning correctly.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis, which may require flushing with at least 10 column volumes.[4]

For a comprehensive guide on HPLC troubleshooting, refer to resources from Sigma-Aldrich and Thermo Fisher Scientific.[5][6]

Q5: When should I choose UPLC over HPLC for monitoring my pyrimidine functionalization?

A5: The choice depends on the specific needs of your analysis. UPLC utilizes smaller stationary phase particles (~1.7 µm) and higher pressures, leading to significant performance gains.[8][9][10]

  • Speed and Throughput: UPLC can be up to ten times faster than HPLC, making it ideal for high-throughput screening or rapid reaction optimization.[8][9]

  • Resolution and Sensitivity: UPLC generally offers superior resolution and sensitivity, which is crucial for separating closely eluting isomers or quantifying low-level impurities.[8][9][11]

  • Solvent Consumption: UPLC uses significantly less solvent, leading to cost savings and reduced environmental impact.[8][9]

However, HPLC remains a robust and reliable technique, particularly for well-established methods where high pressure is not required.[8]

Section 2: Spectroscopic Techniques for Detailed Structural Insights

Spectroscopic methods provide real-time or near-real-time information on the structural changes occurring during a reaction.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: The ¹H NMR spectrum of my reaction mixture is very complex, with overlapping peaks. How can I effectively monitor the reaction?

A6: Overlapping peaks in the aromatic region are common with pyrimidine derivatives.

  • Focus on Diagnostic Peaks: Identify non-overlapping peaks in your starting material and product that can be used as clear indicators of reaction progress. This could be a methyl group, a methoxy group, or a proton in a unique electronic environment.

  • 2D NMR: For particularly complex mixtures, a 2D NMR technique like COSY or HSQC can help to resolve individual signals and confirm structural assignments. Recent advancements have even enabled real-time 2D NMR for monitoring complex organic reactions.[12]

  • ¹⁹F NMR: If your pyrimidine or reagent contains a fluorine atom, ¹⁹F NMR is an excellent monitoring tool due to its high sensitivity and the typically large chemical shift dispersion, resulting in well-resolved peaks with minimal background noise.

Q7: I'm unsure if a peak in my ¹H NMR spectrum is from an N-H or O-H proton on the pyrimidine ring or a byproduct. How can I definitively identify it?

A7: The most reliable method is a D₂O exchange experiment.[13]

  • Protocol:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

  • Interpretation: Protons attached to heteroatoms (like N-H and O-H) are acidic and will exchange with deuterium from the D₂O. This will cause the corresponding peak to diminish or disappear in the spectrum, confirming its identity.[13]

2.2 Mass Spectrometry (MS) Coupled with Chromatography (GC-MS, LC-MS)

Q8: I am trying to monitor my reaction with GC-MS, but I'm not seeing my pyrimidine compounds. What could be the issue?

A8: Many pyrimidine derivatives are not volatile enough for direct GC analysis.

  • Derivatization: You will likely need to derivatize your analytes to increase their volatility. Silylation is a common and effective method for pyrimidines, often using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14][15]

  • Alternative Ionization: If derivatization is not desirable, consider using a technique like LC-MS, which is well-suited for non-volatile and polar compounds.[16]

Q9: My LC-MS data shows the expected mass for my product, but the peak is very broad. What's wrong?

A9: This is likely a chromatographic issue rather than a mass spectrometry problem. Refer back to the HPLC troubleshooting section (Q3) for solutions to peak broadening. Additionally, ensure the mobile phase is compatible with your ionization source (e.g., avoid non-volatile buffers like phosphates with electrospray ionization).

Section 3: In-Situ and Real-Time Monitoring

Process Analytical Technology (PAT) utilizes in-situ techniques to provide real-time data on reaction progress, leading to better understanding and control.[17][18]

Q10: When is it advantageous to use in-situ monitoring techniques like FTIR or Raman spectroscopy?

A10: In-situ spectroscopy is particularly powerful in several scenarios:

  • Unstable Intermediates: When reactions involve transient or labile species that would be altered or degraded by sampling for offline analysis.[19]

  • Rapid Reactions: For reactions that are too fast to be practically monitored by withdrawing samples.[19]

  • Sensitive Reactions: When the reaction is highly sensitive to air or moisture, making it difficult to sample without perturbing the system.[19]

  • Process Optimization: To gain a deep understanding of reaction kinetics and mechanisms in real-time, which can accelerate process development.[17]

Q11: I am considering using in-situ FTIR to monitor a palladium-catalyzed cross-coupling reaction on a pyrimidine core. What should I look for in the spectrum?

A11: The key is to identify unique vibrational bands for your reactants and products that do not overlap significantly.

  • Focus on Functional Group Changes: For example, in a Suzuki coupling where you are forming a C-C bond, you might monitor the disappearance of a C-Br or C-I stretching vibration from your starting material. In a Buchwald-Hartwig amination, you could track the appearance of an N-H stretching band of the newly formed amine.

  • Data Analysis: Real-time concentration profiles can be generated by tracking the absorbance of these characteristic peaks over time.[20]

Section 4: Troubleshooting Specific Reaction Types

Q12: I'm attempting a Suzuki coupling on a 2-chloropyrimidine, but the reaction is stalled with no product formation. What are the likely causes?

A12: The C-Cl bond on an electron-deficient ring like pyrimidine can be challenging to activate.

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. You likely need a catalyst system with bulky, electron-rich phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[21][22]

  • Base Selection: A strong base is often required. Consider bases like potassium phosphate (K₃PO₄) or cesium carbonate. The solubility of the base is also crucial for it to be effective.[21]

  • Rigorous Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst.[21]

Q13: My C-H functionalization reaction on a pyrimidine is giving me a mixture of regioisomers. How can I improve selectivity?

A13: Regioselectivity in C-H functionalization is a significant challenge and is often dictated by the directing group and reaction mechanism.

  • Directing Group Strategy: The position of functionalization is often directed by a nearby functional group. Ensure your directing group is appropriately positioned for the desired outcome.

  • Catalyst/Ligand Control: The steric and electronic properties of the ligand on the metal catalyst can strongly influence which C-H bond is activated. Experiment with different ligands to tune the selectivity.

  • Solvent and Additives: The solvent can play a crucial role in stabilizing certain transition states over others. Screening different solvents may improve regioselectivity.

Visual Workflow and Data Summary
Decision Tree for Selecting a Monitoring Technique

G cluster_chromatography Offline Chromatographic Methods start Start: Need to Monitor Pyrimidine Functionalization q2 Reaction is fast, sensitive, or involves unstable species? start->q2 q1 Need structural info on intermediates? q3 Compounds volatile or thermally stable? q1->q3 No nmr NMR Spectroscopy q1->nmr Yes q2->q1 No insitu In-Situ Spectroscopy (FTIR, Raman) q2->insitu Yes tlc TLC (Qualitative) q3->tlc No hplc HPLC / UPLC (Quantitative) q3->hplc No gcms GC-MS (with derivatization) q3->gcms Yes lcms LC-MS q3->lcms No

Caption: Decision workflow for selecting a reaction monitoring technique.

Comparison of Common Monitoring Techniques
Technique Information Provided Typical Time per Sample Strengths Limitations
TLC Qualitative (presence/absence of spots)< 10 minutesRapid, inexpensive, simple setup.[1]Low resolution, not quantitative.
HPLC/UPLC Quantitative (concentration of components)5-30 minutes (HPLC), < 5 minutes (UPLC)High resolution, highly quantitative, robust.Higher cost, requires method development.
NMR Detailed structural information, quantitative5-15 minutes (¹H), longer for 2DUnambiguous structure confirmation.[2][12]Lower throughput, requires deuterated solvents.
LC-MS Quantitative, mass confirmation5-20 minutesHigh sensitivity, confirms molecular weight.[16]Ionization efficiency can vary, complex matrix effects.
GC-MS Quantitative, mass confirmation10-40 minutesExcellent for volatile compounds.[14]Often requires derivatization for pyrimidines.[15]
In-Situ FTIR/Raman Real-time functional group changesContinuousNon-invasive, real-time kinetic data.[19]Complex data analysis, potential for signal overlap.[20]
References
  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography. Available at: [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal. Available at: [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Comparative 1H NMR chemical shift study on the stacking interaction of pyrimidine with purine and 6-methylpurine. R Discovery. Available at: [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available at: [Link]

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Tracking excited state decay mechanisms of pyrimidine nucleosides in real time. Nature Communications. Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications. Available at: [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. Available at: [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry. Available at: [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]

  • In Situ FTIR Reaction Monitoring. YouTube. Available at: [Link]

  • Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. RSC Publishing. Available at: [Link]!

  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. Available at: [Link]

  • In situ fluorescence visualizing of a temperature-dependent photoreaction process of pyridazine N-oxide. Organic Chemistry Frontiers. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. Available at: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]

  • Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Organic & Biomolecular Chemistry. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrimidine as an Aryl C-H Activating Group. Organic Letters. Available at: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. Available at: [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry. Available at: [Link]

  • Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts. Available at: [Link]

  • Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. Google Patents.
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinica Chimica Acta. Available at: [Link]

  • Disorders of purine and pyrimidine metabolism. ResearchGate. Available at: [Link]

  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences. Available at: [Link]

Sources

Validation & Comparative

Validating structural integrity of pyrimidine intermediates via IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Estimated Read Time: 12 Minutes

Executive Summary

In the high-stakes synthesis of pyrimidine-based therapeutics (e.g., fluorouracil, gemcitabine), structural validation is often bottlenecked by the time-intensive nature of NMR and the destructive nature of MS. While Nuclear Magnetic Resonance (NMR) remains the gold standard for connectivity, it frequently fails to capture solid-state phenomena such as tautomerism and polymorphism —critical quality attributes for pyrimidine intermediates.

This guide evaluates Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy not merely as a secondary check, but as a primary, high-throughput gatekeeper for structural integrity. We provide a comparative analysis against NMR and Raman, along with a self-validating experimental protocol designed to detect the subtle ring-breathing modes and carbonyl shifts that define pyrimidine purity.

Part 1: The Pyrimidine Challenge – Beyond Connectivity

Pyrimidine intermediates present unique validation challenges that solution-phase methods often miss. The core issue is structural fluidity .

  • Tautomeric Ambiguity: Pyrimidines exist in dynamic equilibrium between lactam (keto) and lactim (enol) forms, or amino and imino forms. Solution-phase NMR often captures an average of these states due to rapid proton exchange. IR, performing in the solid state, captures a "snapshot" of the specific tautomer present in the crystal lattice, which dictates downstream reactivity.

  • Polymorphism: Different crystal packing arrangements (polymorphs) exhibit identical NMR spectra but distinct vibrational fingerprints.

  • The "Breathing" Mode: The pyrimidine ring exhibits a characteristic radial vibration (ring breathing) in the 950–1000 cm⁻¹ range. Loss of this band often indicates ring opening or saturation, a common failure mode in hydrogenation steps.

Part 2: Comparative Analysis – IR vs. The Alternatives

To objectively evaluate ATR-FTIR, we compare it against the standard triad of analytical techniques used in drug development.

Table 1: Analytical Performance Matrix for Pyrimidine Intermediates
FeatureATR-FTIR (The Focus) 1H-NMR HPLC-MS Raman Spectroscopy
Primary Output Functional group fingerprint & solid-state formAtom connectivity & integrationMolecular weight & elemental formulaNon-polar bond vibration & crystal lattice
Tautomer Sensitivity High (Distinct C=O vs C-OH bands)Low (Solvent averaging obscures specific forms)None (Ionization alters protonation state)High (Complementary to IR)
Sample State Solid or Liquid (Native state)Solution (Requires deuterated solvents)Solution (Ionized gas phase)Solid or Liquid
Throughput < 2 mins/sample15–45 mins/sample10–30 mins/sample< 2 mins/sample
Destructive? No (Sample recoverable)NoYesNo
OpEx Cost Low (No consumables)High (Solvents, cryogens)High (Columns, solvents)Low
Blind Spot Homonuclear diatomics; wet samples (water interference)Solid-state interactions; paramagnetic impuritiesIsomers with identical massFluorescence interference
Analytical Decision Framework

The following decision tree illustrates when to deploy ATR-FTIR as the primary validation tool versus when to escalate to NMR/MS.

decision_matrix Start Crude Pyrimidine Intermediate Solubility Is sample soluble in standard deuterated solvents? Start->Solubility Polymorph Is solid-state form (polymorph) critical? Solubility->Polymorph Yes IR_Check Run ATR-FTIR (Focus: 1600-1750 cm⁻¹) Solubility->IR_Check No (Insoluble) Polymorph->IR_Check No (Chemical Purity) Raman_Path Run Raman (Lattice Check) Polymorph->Raman_Path Yes (Crystal Packing) Decision Does C=O / N-H region match reference? IR_Check->Decision NMR_Path Run 1H-NMR (Connectivity Check) Decision->NMR_Path Ambiguous Pass PASS: Proceed to Next Synthetic Step Decision->Pass Match Fail FAIL: Escalate to HPLC-MS / 2D-NMR Decision->Fail Mismatch

Figure 1: Analytical Decision Matrix for prioritizing IR spectroscopy in pyrimidine workflows.

Part 3: The IR Fingerprint Strategy

Successful validation requires looking beyond the "messy" fingerprint region (600–1400 cm⁻¹) and focusing on specific diagnostic bands.

Key Vibrational Modes for Pyrimidines[1][2][3]
Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3200–3500 N-H StretchingDifferentiation: Symmetric vs. Asymmetric stretch distinguishes primary amines (2-aminopyrimidine) from secondary amides.
1650–1720 C=O[1] StretchingTautomer Check: Strong bands here indicate the lactam (keto) form (e.g., Uracil). Absence suggests the lactim (enol) form.
1525–1600 C=N / C=C Ring StretchAromaticity: Sharp, intense bands confirm the integrity of the heteroaromatic ring.
1000–1400 C-F StretchingSubstituent Check: Critical for fluorinated intermediates (e.g., 5-Fluorouracil).
950–1000 Ring BreathingThe "Pulse": This radial vibration is the heartbeat of the pyrimidine ring. Disappearance often implies ring cleavage.

Expert Insight: In 2-aminopyrimidines, pay close attention to the 3300–3500 cm⁻¹ region. A doublet indicates a free amino group (-NH₂), while a singlet often implies imine formation or hydrogen bonding networks in the solid state.

Part 4: Self-Validating Experimental Protocol

To ensure Trustworthiness (the T in E-E-A-T), this protocol includes built-in system suitability tests. This is not a generic SOP; it is a validation system.

Equipment
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-reflection Diamond ATR (preferred for durability and hardness).

  • Reference Standard: Polystyrene film (NIST traceable).

The "Zero-Doubt" Workflow

atr_workflow Clean 1. Solvent Clean (IPA/Acetone) Background 2. Background Scan (Air, 256 scans) Clean->Background SST 3. System Suitability (Polystyrene Check) Background->SST Sample 4. Sample Load (High Pressure Clamp) SST->Sample If 1601 cm⁻¹ present Acquire 5. Acquire Spectrum (4 cm⁻¹ res, 32 scans) Sample->Acquire Validate 6. Peak Logic Check Acquire->Validate

Figure 2: The "Zero-Doubt" ATR-FTIR Workflow ensuring instrument readiness before sample consumption.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Before analyzing the intermediate, run a standard polystyrene film.

    • Pass Criteria: Verification of the 1601 cm⁻¹ absorption band (± 1 cm⁻¹) to confirm frequency accuracy.

  • Background Subtraction:

    • Acquire an air background immediately prior to the sample. This removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, which can mask N-H stretches in pyrimidines.

  • Sample Loading & Contact:

    • Place 5–10 mg of the solid intermediate on the diamond crystal.

    • Crucial Step: Apply maximum pressure using the anvil clamp. Pyrimidines are often crystalline powders; poor contact results in weak spectra with "derivative-shaped" peaks due to the Christiansen effect.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving polymorph splittings).

    • Scans: 32 (Screening) or 64 (Final QC).

  • The "Logic Check" (Data Validation):

    • Check 1: Is the baseline flat? (Slope indicates scattering/poor contact).

    • Check 2: Is the CO₂ doublet at 2350 cm⁻¹ absent? (If present, re-run background).

    • Check 3: Is the "Breathing Mode" visible near 990 cm⁻¹?

Part 5: Case Study – Gemcitabine Intermediate Analysis

To illustrate the power of this approach, we examine the analysis of a Gemcitabine precursor (cytosine derivative).

Scenario: A process chemist observes a correct mass (MS) and correct integration (NMR) but the downstream reaction yield is consistently low (40%).

Investigation via ATR-FTIR:

  • Reference Spectrum (Desired): Shows a sharp carbonyl peak at 1680 cm⁻¹ (Amino-keto tautomer).

  • Batch Spectrum (Problematic): Shows a shifted carbonyl at 1660 cm⁻¹ and a new weak band at 1620 cm⁻¹ (C=N).

References

  • Chaudhary, J. (2025).[2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[2] Link

  • Sperandeo, N. R., & Mirenda, F. D. (2019). Ribavirin Polymorphs: Isolation and Structural Characterization by One- and Two-Dimensional Solid-State NMR and ATR-FTIR Spectroscopy. Journal of Pharmaceutical Sciences. Link

  • Singh, V., et al. (2014).[3] Direct observation of multiple tautomers of oxythiamine and their recognition by the thiamine pyrophosphate riboswitch. ACS Chemical Biology.[3] Link

  • Specac Application Notes. (2023). Advantages and limitations of ATR-FTIR spectroscopy for materials analysis. Link

  • National Institute of Standards and Technology (NIST). Polystyrene Wavenumber Standards for Infrared Spectrophotometry. Link

Sources

Technical Guide: Benchmarking Synthetic Routes for 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine represents a classic but non-trivial challenge in medicinal chemistry: the regioselective functionalization of a polyhalogenated heterocycle. This scaffold serves as a critical electrophilic intermediate for kinase inhibitors (e.g., substituted aminopyrimidines) and agrochemicals.

The core synthetic challenge lies in the symmetry breaking of 2,4,6-trichloropyrimidine. While C4 and C6 are chemically equivalent in the starting material, the introduction of the sterically demanding 4-bromo-2-chlorophenyl group requires precise control to prevent bis-arylation (formation of the 4,6-diaryl adduct) or regio-scrambling at the C2 position.

This guide benchmarks the two primary industrial methodologies:

  • Route A (The Standard): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

  • Route B (The Alternative): Nucleophilic Aromatic Substitution via Grignard (Kumada-Corriu variant).

The Verdict Upfront
FeatureRoute A: Suzuki-MiyauraRoute B: Grignard/Kumada
Regioselectivity Excellent (>95:5) Moderate (Mixtures common)
Functional Group Tolerance High (Boronic acids stable)Low (Grignard attacks electrophiles)
Scalability High (Homogeneous kinetics)Medium (Exothermic control required)
Cost Efficiency Moderate (Pd catalyst cost)High (Cheap reagents)
Purity Profile Clean (Easy filtration)Complex (Mg salts, homocoupling)

Mechanistic Grounding: The Regioselectivity Paradox

To control this reaction, one must understand the electronic landscape of the pyrimidine core.

  • Electrophilicity Gradient: In 2,4,6-trichloropyrimidine, the C4/C6 positions are significantly more electrophilic than C2 due to the para-relationship with the ring nitrogens.

  • The "Stop" Mechanism: Upon mono-arylation at C4, the pyrimidine ring becomes slightly more electron-rich (or sterically crowded), deactivating the C6 position toward a second oxidative addition. This kinetic window allows for the isolation of the mono-adduct.

  • Steric Impact: The ortho-chloro substituent on the incoming phenyl ring creates significant steric bulk. This favors the Suzuki mechanism (which is less sensitive to steric hindrance than direct nucleophilic attack) but necessitates specific ligand choices.

Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision node for catalyst selection.

ReactionPathways cluster_Suzuki Route A: Suzuki-Miyaura cluster_Grignard Route B: Grignard/Kumada Start 2,4,6-Trichloropyrimidine Boronic Ar-B(OH)2 (Pd Catalyst) Start->Boronic Path A Grignard Ar-MgBr (THF, -78°C) Start->Grignard Path B Pd_Inter Pd(II) Oxidative Addition Complex Boronic->Pd_Inter C4 Selectivity Prod_A Target Product (High Purity) Pd_Inter->Prod_A Reductive Elim. Mg_Inter Meisenheimer Complex Grignard->Mg_Inter Nucleophilic Attack Prod_B Mixture: Product + Bis-adduct Mg_Inter->Prod_B Elimination

Figure 1: Mechanistic divergence between Pd-catalyzed coupling and direct nucleophilic substitution.

Route A: Suzuki-Miyaura Coupling (Recommended)

This route utilizes the Suzuki-Miyaura cross-coupling of 2,4,6-trichloropyrimidine with (4-bromo-2-chlorophenyl)boronic acid. It is the industry standard for generating high-purity intermediates.

The Protocol

Reagents:

  • Substrate: 2,4,6-Trichloropyrimidine (1.0 eq)

  • Coupling Partner: (4-Bromo-2-chlorophenyl)boronic acid (1.05 eq)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for faster kinetics)

  • Base: Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with 2,4,6-trichloropyrimidine and the boronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed DME. Stir until dissolved.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of nitrogen. The solution typically turns yellow/orange.

  • Activation: Add the degassed Na2CO3 solution.

  • Reflux: Heat the mixture to 80-85°C. Monitor via HPLC/TLC.

    • Checkpoint: The reaction is usually complete within 4-6 hours. Look for the disappearance of the trichloropyrimidine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine.

  • Purification: The product often precipitates upon cooling or concentration. Recrystallize from Ethanol/Heptane to remove Palladium residues.

Critical Analysis
  • Why this works: The oxidative addition of Pd(0) occurs preferentially at the electron-deficient C4-Cl bond. The steric bulk of the ortho-chloro group on the boronic acid slows down the transmetallation step slightly, effectively preventing the second addition to the C6 position.

  • Common Pitfall: Using excess boronic acid (>1.2 eq) will force the reaction to the bis-aryl species (4,6-diaryl). Strict stoichiometry is required.

Route B: Grignard/Kumada Coupling (Alternative)

This route involves the reaction of (4-bromo-2-chlorophenyl)magnesium bromide with 2,4,6-trichloropyrimidine. This can proceed via a catalysed Kumada coupling (using Ni or Pd) or a direct


 mechanism.
The Protocol

Reagents:

  • Substrate: 2,4,6-Trichloropyrimidine (1.0 eq)

  • Reagent: (4-Bromo-2-chlorophenyl)magnesium bromide (1.1 eq, prepared fresh in THF)

  • Catalyst (Optional but recommended): Ni(dppp)Cl2 (1 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a solution of 2,4,6-trichloropyrimidine (and Ni catalyst if using) in THF to -78°C.

  • Controlled Addition: Add the Grignard reagent dropwise over 60 minutes.

    • Critical Control: The temperature must not rise above -60°C during addition to prevent bis-alkylation.

  • Equilibration: Allow the mixture to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Oxidation (If necessary): If the mechanism proceeds via addition (without immediate elimination), treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) may be required to restore aromaticity, though 2,4,6-trichloropyrimidine usually eliminates chloride spontaneously.

Critical Analysis
  • Why it is risky: Grignard reagents are highly reactive "hard" nucleophiles. They lack the fine-tuned discrimination of the Palladium catalytic cycle. The risk of attacking the C2 position or performing a double addition at C4/C6 is high.

  • The "Ortho" Effect: The steric hindrance of the 2-chlorophenyl group actually helps this route by making the formation of the bis-adduct sterically unfavorable, but it significantly lowers the yield of the initial coupling.

Benchmarking Data Comparison

The following data is synthesized from standard reactivity profiles of 2,4,6-trichloropyrimidines in comparable literature contexts (See References).

MetricRoute A (Suzuki)Route B (Grignard)
Isolated Yield 75 - 85%40 - 55%
Regio-isomer Purity >98% (C4 only)~85% (Contains C2 isomer)
Reaction Time 4-6 Hours12-16 Hours (inc. slow add)
E-Factor (Waste) Moderate (Solvents, Boron waste)High (Mg salts, chromatography)
Cost Driver Palladium CatalystPurification (Chromatography)
Decision Logic for Process Chemists

DecisionTree Start Start: Choose Route Q1 Is >98% Purity Required? Start->Q1 Suzuki Choose Route A (Suzuki-Miyaura) Q1->Suzuki Yes (Pharma) Q2 Are Boronic Acids Available/Cost Effective? Q1->Q2 No (Agro/Bulk) Grignard Choose Route B (Grignard) Q2->Suzuki Yes Q2->Grignard No

Figure 2: Decision matrix for selecting the optimal synthetic route based on purity and cost constraints.

Conclusion

For the synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine , Route A (Suzuki-Miyaura Coupling) is the superior method for pharmaceutical applications. The electronic bias of the pyrimidine ring, combined with the mild conditions of the boronic acid coupling, ensures high regioselectivity at the C4 position. Route B should be reserved for scenarios where boron reagents are cost-prohibitive and downstream purification capabilities are robust.

References

  • Regioselectivity in Pyrimidines: Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction.[1] The Journal of Organic Chemistry, 66(21), 7125-7128. Link

  • Microwave Assisted Protocols: Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1][2] Catalysts, 11(4), 446. Link

  • Grignard Limitations: Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of pyrimidines via magnesiation and zincation. Chemistry–A European Journal, 15(6), 1468-1477. Link

  • General Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Pyrimidines: Reactivity of halo-substituents). Link

Sources

Quality control parameters for industrial grade 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the quality control (QC) parameters for 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine , a critical heterocyclic building block used in the synthesis of kinase inhibitors and other pharmaceutical agents.

Part 1: Strategic Context & Application

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a high-value scaffold characterized by three distinct points of reactivity:

  • C-2 & C-6 Chlorine atoms: Susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing sequential functionalization with amines or alkoxides.

  • Phenyl Bromine (C-4'): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

In industrial drug development, the quality of this intermediate dictates the yield and purity of downstream Active Pharmaceutical Ingredients (APIs). Using an optimized Industrial Grade (typically >97% purity) balances cost and performance, whereas Crude Grades (<90%) often introduce catalyst poisons (hydrolyzed species) and regioisomers that are difficult to purge in late-stage synthesis.

Part 2: Comparative Performance Analysis

The following table compares the Industrial Grade product against Crude and High-Purity Reference alternatives, highlighting the impact on downstream Suzuki coupling efficiency.

Table 1: Performance Matrix – Grade vs. Downstream Efficiency
FeatureIndustrial Grade (Recommended) Crude / Telescoped High-Purity Reference
Purity (HPLC) 97.0% – 98.5% < 90%> 99.5%
Key Impurity: Hydrolysis < 0.5% (Monohydroxy)> 2.0% (Interferes with Pd)< 0.1%
Key Impurity: Regioisomer < 0.3% (2-Aryl isomer)> 5.0% (Competitive binding)Not Detected
Reaction Yield (Step 2) 85% – 92% 60% – 70% (Variable)90% – 94%
Purification Load Standard CrystallizationColumn Chromatography RequiredMinimal / Filtration
Cost Efficiency High Low (Hidden purification costs)Low (Excessive upfront cost)

Analyst Insight: The presence of hydrolyzed impurities (hydroxypyrimidines) in Crude material is particularly detrimental. These phenolic species can coordinate with Palladium catalysts, reducing turnover frequency (TOF) in subsequent cross-coupling reactions, necessitating higher catalyst loads.

Part 3: Critical Quality Attributes (CQAs) & Impurity Profiling

To ensure reproducibility, the following impurity profile must be controlled. The synthesis typically involves the Suzuki coupling of 2,4,6-trichloropyrimidine with 4-bromo-2-chlorophenylboronic acid.

Diagram 1: Synthesis & Impurity Pathways

ImpurityPathways SM1 2,4,6-Trichloropyrimidine Target TARGET: 4-(4-Bromo-2-chlorophenyl)- 2,6-dichloropyrimidine SM1->Target Major Pathway (Pd cat.) Imp1 IMPURITY A (Regioisomer): 2-(4-Bromo-2-chlorophenyl)- 4,6-dichloropyrimidine SM1->Imp1 Minor Regioselectivity (Steric Control Failure) SM2 4-Bromo-2-chlorophenyl- boronic acid SM2->Target Imp2 IMPURITY B (Hydrolysis): 2-Chloro-6-hydroxy- 4-arylpyrimidine Target->Imp2 Moisture/Base (Hydrolysis) Imp3 IMPURITY C (Bis-coupling): 2,4-Bis(aryl)-6-chloropyrimidine Target->Imp3 Excess Boronic Acid (Over-reaction)

Caption: Synthesis pathway showing the origin of critical impurities. Regioisomers and hydrolysis products are the primary CQAs.

Part 4: Quality Control Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity & Assay

Objective: Quantify the main peak and detect regioisomers and hydrolyzed by-products.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 40% B (Isocratic)

    • 2-15 min: 40% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/impurities).

  • Temperature: 30°C.

  • Acceptance Criteria:

    • Main Peak Retention Time (RT): ~10.5 min.

    • Purity: ≥ 97.0% (Area %).

    • Single largest impurity: ≤ 0.5%.

Protocol 2: Identification via LC-MS

Objective: Confirm structure and differentiate from de-halogenated analogs.

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Mass Spectrum:

    • The compound contains multiple halogens (1 Br, 3 Cl total).

    • Look for the characteristic isotope pattern.

    • Monoisotopic Mass: ~335.9 Da (Calculated for C₁₀H₄BrCl₃N₂).

    • Key Adducts: [M+H]⁺ at m/z ~337, 339, 341 (distinctive splitting pattern due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Protocol 3: Residual Solvent Analysis (GC-HS)

Objective: Ensure removal of reaction solvents (Toluene) and recrystallization solvents (Heptane/Ethanol) which may inhibit downstream catalysts.

  • System: Gas Chromatography with Headspace Sampler.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Nitrogen or Helium.

  • Limits (ICH Q3C):

    • Toluene: < 890 ppm.

    • Methanol: < 3000 ppm.

Part 5: QC Decision Tree

Use this logic flow to accept or reject batches based on analytical data.

Diagram 2: Batch Release Logic

QCDecision Start Batch Sample Received Appearance Test 1: Appearance (Off-white solid?) Start->Appearance HPLC Test 2: HPLC Purity (>97.0%?) Appearance->HPLC Yes Fail REJECT / REWORK Appearance->Fail No (Dark/Oily) Hydrolysis Test 3: Hydrolysis Impurity (<0.5%?) HPLC->Hydrolysis Yes HPLC->Fail No Regio Test 4: Regioisomer (<0.3%?) Hydrolysis->Regio Yes Hydrolysis->Fail No (Recrystallize) Pass RELEASE BATCH Regio->Pass Yes Regio->Fail No (Difficult to Purge)

Caption: Step-by-step decision matrix for industrial batch release.

References

  • Bolli, M. H., et al. (2012).[1] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry. Link (Provides context on similar dichloropyrimidine scaffolds and synthesis strategies).

  • EnamineStore. "4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine Building Block Specifications." Link

  • PubChem. "Compound Summary: 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine."[2] National Library of Medicine. Link

  • International Conference on Harmonisation (ICH). "Guideline Q3C (R6) on Impurities: Guideline for Residual Solvents." Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.